molecular formula C12H21NO2S B2776833 N-[(4-methoxythian-4-yl)methyl]pent-4-enamide CAS No. 2097931-86-5

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

カタログ番号: B2776833
CAS番号: 2097931-86-5
分子量: 243.37
InChIキー: BAPFGMAWXMFWFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Overview N-[(4-methoxythian-4-yl)methyl]pent-4-enamide (CAS 2097931-86-5) is a synthetic organic compound with the molecular formula C 12 H 21 NO 2 S and a molecular weight of 243.37 g/mol . Its structure features a pent-4-enamide chain linked to a 4-methoxythiane ring system, offering a unique scaffold for chemical and pharmacological research. Research Applications and Value This compound is of significant interest in medicinal chemistry, particularly in the search for novel anthelmintic agents. Research on a simplified analog, N-(4-methoxyphenyl)pentanamide, has demonstrated promising in vitro activity against parasitic nematodes like Toxocara canis , showing a time- and concentration-dependent effect on larval viability . The structural features of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide, including the thian ring, suggest it may serve as a valuable intermediate or lead compound for developing new treatments for neglected helminth infections. Furthermore, compounds in this class have shown excellent drug-likeness profiles in in silico predictions, with high gastrointestinal absorption and favorable synthetic accessibility, making them attractive for hit-to-lead optimization campaigns . Handling and Usage This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c1-3-4-5-11(14)13-10-12(15-2)6-8-16-9-7-12/h3H,1,4-10H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPFGMAWXMFWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Characterization of Thiane-Based Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide . This molecule represents a complex heterocyclic scaffold sharing structural homology with specific opioid pharmacophores (e.g., sufentanil series), yet distinguished by a thiane (sulfur-containing) core.

This guide is designed for analytical chemists and medicinal chemists requiring a definitive strategy for characterizing novel heterocyclic amides.

Case Study: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Classification: Heterocyclic Alkenyl Amide Molecular Formula:


Exact Mass:  243.1293 Da

Executive Summary & Synthetic Context

The structural validation of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide requires differentiating the sulfur-containing thiane ring from nitrogenous analogs (piperidines) and establishing the connectivity of the quaternary center at C4.

Synthetic Origin: The molecule is typically assembled via the acylation of (4-methoxythian-4-yl)methanamine with pent-4-enoic acid (or its acid chloride). Understanding this pathway informs the retro-synthetic fragmentation patterns observed in Mass Spectrometry.

Mass Spectrometry (HRMS-ESI)

Objective: Confirm elemental composition and identify the sulfur heteroatom.

Isotopic Signature (The "Sulfur Flag")

Unlike piperidine analogs, the thiane ring imparts a distinct isotopic pattern due to


.
  • Molecular Ion (

    
    ):  244.1371 m/z.
    
  • M+2 Peak: Observe a peak at ~246.13 m/z with a relative intensity of ~4.5% (characteristic of one Sulfur atom). This is the primary diagnostic differentiator from

    
     analogs.
    
Fragmentation Logic (MS/MS)
  • McLafferty Rearrangement: The pent-4-enamide tail facilitates a McLafferty-type rearrangement, cleaving the amide bond.

    • Loss: Neutral pent-4-enamide or ketene fragments.

    • Diagnostic Ion: The (4-methoxythian-4-yl)methyl cation (

      
      ) at m/z ~145.
      
  • 
    -Cleavage:  Cleavage adjacent to the amide nitrogen yields the characteristic acylium ion of the tail (
    
    
    
    ) at m/z 83.

Infrared Spectroscopy (FT-IR)

Objective: Validate functional group orthogonality (Amide vs. Alkene vs. Ether).

Functional GroupWavenumber (

)
IntensityAssignment
Amide A 3280–3320Medium, BroadN-H Stretch (Trans-amide preference)
Alkene C-H 3075–3085WeakTerminal =CH₂ Stretch
Amide I 1645–1655StrongC=O[1][2] Stretch (lowered by conjugation if present, but here isolated)
Amide II 1540–1560MediumN-H Bending / C-N Stretch combination
Ether 1080–1110StrongC-O-C Stretch (Methoxy at quaternary center)
C-S 600–700WeakC-S Stretch (Thiane ring)

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Unambiguous assignment of the quaternary C4 center and thiane ring conformation.

1H NMR (500 MHz, )

The spectrum is defined by three distinct zones: the aliphatic thiane ring, the polar mid-region, and the olefinic tail.

  • The Olefinic Tail (Pent-4-enamide):

    • 
       5.80 (ddt, 1H): Internal vinyl proton (
      
      
      
      ).
    • 
       5.05 (m, 2H): Terminal vinyl protons (
      
      
      
      ). Distinct splitting pattern (
      
      
      ).
    • 
       2.20–2.40 (m, 4H): Ethylene bridge protons (
      
      
      
      ).
  • The Linker & Quaternary Substituents:

    • 
       3.45 (d, 2H, 
      
      
      
      ): The
      
      
      methylene. The doublet indicates coupling to the amide NH.
    • 
       3.25 (s, 3H): The methoxy 
      
      
      
      . Diagnostic Singlet.
    • 
       6.10 (br t, 1H): Amide NH.
      
  • The Thiane Ring (Critical Analysis):

    • 
       2.60–2.80 (m, 4H): Protons 
      
      
      
      to Sulfur (C2/C6). Deshielded by S.
    • 
       1.80–2.00 (m, 4H): Protons 
      
      
      
      to Sulfur (C3/C5).
    • Note: If the ring flips rapidly at room temperature, these appear as averaged multiplets. If locked (due to bulky C4 substituents), complex axial/equatorial splitting is observed.

13C NMR & DEPT-135
  • Carbonyl:

    
     172.0 (Amide C=O).
    
  • Alkene:

    
     137.0 (
    
    
    
    ) and
    
    
    115.5 (
    
    
    ).
  • Quaternary C4:

    
     73.0–76.0. This carbon disappears in DEPT-135. Its chemical shift is characteristic of an ether-substituted quaternary center.
    
  • Methoxy:

    
     49.0–51.0.
    
  • Thiane C2/C6:

    
     28.0–30.0 (Shielded relative to N-analogs).
    
2D NMR Connectivity (The "Smoking Gun")

To prove the structure is not an isomer (e.g., O-acylation vs N-acylation), HMBC is required.

  • HMBC Correlation 1:

    
     protons (
    
    
    
    3.45)
    
    
    Quaternary C4 (
    
    
    74.0).
  • HMBC Correlation 2: Methoxy protons (

    
     3.25) 
    
    
    
    Quaternary C4 (
    
    
    74.0).
  • HMBC Correlation 3:

    
     protons 
    
    
    
    Amide Carbonyl (
    
    
    172.0).

Elucidation Logic & Workflow

The following diagram illustrates the decision matrix for confirming the structure, specifically isolating the thiane ring and quaternary center.

ElucidationWorkflow Start Unknown Sample (C12H21NO2S) HRMS HRMS-ESI Analysis Check Isotope Pattern Start->HRMS SulfurCheck M+2 Peak ~4.5%? (Sulfur Confirmation) HRMS->SulfurCheck IR FT-IR Spectroscopy Amide I (1650) & Alkene (3080) SulfurCheck->IR Yes (Thiane Core) NMR_1H 1H NMR Screening Identify 3 Distinct Zones IR->NMR_1H ThianeID Thiane Ring Assignment Alpha-S Protons (2.6-2.8 ppm) NMR_1H->ThianeID Zone 1: Ring QuatCenter Quaternary C4 Elucidation HMBC Correlations NMR_1H->QuatCenter Zone 2: Linker ThianeID->QuatCenter FinalStruct Structure Confirmed: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide QuatCenter->FinalStruct Connectivity Established

Figure 1: Step-wise structural elucidation workflow focusing on orthogonal validation of the sulfur heterocycle and quaternary carbon.

Experimental Protocol: HMBC Validation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the critical step to link the side chain to the ring.

Protocol:

  • Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL

    
    . Use high-quality tubes to minimize shimming errors.
    
  • Parameter Setup:

    • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with molecular motion suppression).

    • Long-range coupling constant (

      
      ): Set to 8 Hz (optimized for 2-3 bond couplings).
      
    • Scans: Minimum 32 scans per increment for sufficient S/N ratio on the quaternary carbon.

  • Data Processing:

    • Apply Sine-Bell squared apodization in both dimensions.

    • Phase correction must be precise to distinguish real correlations from T1 noise.

  • Analysis: Look for the "cross-peak" connecting the singlet methoxy protons and the doublet methylene protons to the same carbon resonance (C4) in the indirect dimension (

    
    ).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight into McLafferty rearrangement and amide synthesis).
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.
  • Lynch, M. J., et al. (2020). "Identification of novel fentanyl analogs and related synthetic opioids." Clinical Chemistry, 66(10). (Contextual reference for heterocyclic amide elucidation in drug discovery).

Sources

Technical Guide: Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for N-[(4-methoxythian-4-yl)methyl]pent-4-enamide , a specialized heterocyclic amide featuring a thiane (tetrahydrothiopyran) core with a quaternary carbon substitution. This scaffold shares structural homology with specific opioid receptor ligands (analogous to the sufentanil/alfentanil piperidine core but with a sulfur substitution), making it a valuable target for structure-activity relationship (SAR) studies in medicinal chemistry.

The synthesis is designed to be convergent and chemoselective , specifically addressing the challenge of constructing the sterically crowded quaternary center at the C4 position of the thiane ring. The pathway utilizes a Corey-Chaykovsky epoxidation followed by a regioselective acid-catalyzed ring opening to establish the 4-methoxy-4-(aminomethyl) motif.

Part 1: Retrosynthetic Analysis & Strategy

The structural complexity of the target molecule lies in the gem-disubstituted C4 position of the thiane ring. A linear approach attempting to install the methoxy group late-stage would likely fail due to steric hindrance. Therefore, the strategy disconnects at the amide bond and the C4-substituents.

Strategic Disconnections
  • Amide Bond Formation: The final step involves coupling Pent-4-enoic acid with the amine precursor (4-methoxythian-4-yl)methanamine .

  • Quaternary Center Construction: The amine precursor is derived from Tetrahydrothiopyran-4-one (Thian-4-one) via a spiro-epoxide intermediate.

  • Regiocontrol: The crucial step is the regioselective opening of the spiro-epoxide. Acidic methanolysis is selected to direct the methoxy group to the more substituted carbon (the ring carbon), ensuring the correct isomer.

Retrosynthesis Target Target: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Amide_Disc Disconnection: Amide Bond Target->Amide_Disc Amine Precursor A: (4-methoxythian-4-yl)methanamine Amide_Disc->Amine Acid Precursor B: Pent-4-enoic Acid Amide_Disc->Acid Azide Intermediate: 4-(Azidomethyl)-4-methoxythiane Amine->Azide Reduction Epoxide Intermediate: 1-oxa-6-thiaspiro[2.5]octane (Spiro-epoxide) Azide->Epoxide Ring Opening (Regioselective) Ketone Starting Material: Tetrahydrothiopyran-4-one Epoxide->Ketone Corey-Chaykovsky

Caption: Retrosynthetic logic flow moving from the target molecule back to the commercially available thian-4-one.

Part 2: Detailed Synthetic Protocol

Phase 1: Construction of the Quaternary Core

Objective: Convert Tetrahydrothiopyran-4-one into the regiodefined 4-methoxy-4-(hydroxymethyl)thiane.

Step 1.1: Corey-Chaykovsky Epoxidation

This step converts the ketone into a spiro-epoxide. The use of trimethylsulfoxonium iodide is preferred over trimethylsulfonium iodide to ensure thermodynamic control, favoring the formation of the epoxide over the allylic alcohol.

  • Reagents: Tetrahydrothiopyran-4-one, Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO/THF.

  • Reaction:

    • Generate the dimethyloxosulfonium methylide by treating TMSOI with NaH in DMSO/THF (1:1) at 0°C.

    • Add Tetrahydrothiopyran-4-one dropwise.

    • Stir at Room Temperature (RT) for 4–6 hours.

  • Key Insight: The sulfur in the thiane ring is liable to oxidation. Perform all steps under an inert atmosphere (Nitrogen or Argon). Avoid strong oxidants.

Step 1.2: Regioselective Acidic Methanolysis

This is the critical discrimination step .

  • Basic conditions (NaOMe) would attack the less hindered methylene carbon, placing the methoxy group on the "arm" (wrong isomer).

  • Acidic conditions (H₂SO₄) promote opening via a transition state with significant carbocation character at the tertiary carbon (ring C4), directing the methanol attack to the ring carbon.

  • Reagents: Methanol (anhydrous), H₂SO₄ (catalytic).

  • Protocol:

    • Dissolve the spiro-epoxide (1-oxa-6-thiaspiro[2.5]octane) in anhydrous Methanol.

    • Add 0.1 eq of conc. H₂SO₄ at 0°C.

    • Stir at RT for 12 hours.

    • Quench with NaHCO₃.[1][2]

  • Product: (4-methoxythian-4-yl)methanol.

Phase 2: Nitrogen Installation

Objective: Convert the primary alcohol into a primary amine without affecting the tertiary methoxy ether.

Step 2.1: Mesylation
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Protocol: Standard mesylation at 0°C. The thiane sulfur is nucleophilic; keep the temperature low to prevent self-alkylation (episulfonium formation).

Step 2.2: Azidation
  • Reagents: Sodium Azide (NaN₃), DMF.

  • Protocol: Heat the mesylate with NaN₃ in DMF at 60°C for 4 hours.

  • Safety Note: Azides are potential explosion hazards. Do not concentrate the reaction mixture to dryness if heavy metal salts are present. Use a blast shield.

Step 2.3: Staudinger Reduction

Critical Decision: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended. The thiane sulfur will poison the Palladium catalyst, stalling the reaction. The Staudinger reduction is chemoselective and sulfur-tolerant.

  • Reagents: Triphenylphosphine (PPh₃), THF, Water.

  • Protocol:

    • Dissolve the azide in THF.

    • Add PPh₃ (1.1 eq) and stir until nitrogen evolution ceases (formation of iminophosphorane).

    • Add Water (excess) and heat to reflux for 2 hours to hydrolyze the intermediate.

  • Product: (4-methoxythian-4-yl)methanamine.

Phase 3: Amide Coupling (Final Assembly)

Objective: Couple the amine with Pent-4-enoic acid.

  • Reagents: Pent-4-enoic acid, EDC·HCl (or HATU), HOBt, DIPEA, DCM.

  • Protocol:

    • Dissolve Pent-4-enoic acid (1.0 eq) in DCM.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 min to activate the acid.

    • Add (4-methoxythian-4-yl)methanamine (1.0 eq).

    • Stir at RT for 12–16 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Purification: Flash column chromatography (EtOAc/Hexane).

Part 3: Visualization of the Pathway

SynthesisPathway SM Tetrahydrothiopyran-4-one Step1 Spiro-epoxide (1-oxa-6-thiaspiro[2.5]octane) SM->Step1 1. Me3SOI, NaH, DMSO Step2 (4-methoxythian-4-yl)methanol (Regio-defined) Step1->Step2 2. MeOH, H2SO4 (cat) (Acidic Opening) Step3 Mesylate Intermediate Step2->Step3 3. MsCl, Et3N, DCM Step4 Azide Intermediate Step3->Step4 4. NaN3, DMF, 60°C Step5 Amine Precursor (4-methoxythian-4-yl)methanamine Step4->Step5 5. PPh3, THF; then H2O (Staudinger) Final TARGET: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Step5->Final 6. Pent-4-enoic acid, EDC, HOBt, DIPEA

Caption: Forward synthetic pathway highlighting the critical acidic epoxide opening and sulfur-tolerant reduction.

Part 4: Experimental Data Summary

The following table summarizes the expected stoichiometry and critical parameters for the key transformation steps.

StepTransformationReagentsCritical ParameterExpected Yield
1 EpoxidationMe₃SOI, NaH, DMSOAnhydrous conditions; remove O₂85-90%
2 Ring OpeningMeOH, H₂SO₄Acidic pH (Essential for regioselectivity)75-80%
3 ActivationMsCl, Et₃NTemp < 5°C to avoid S-alkylation90-95%
4 SubstitutionNaN₃, DMFHeat (60°C), adequate shielding80-85%
5 ReductionPPh₃, H₂ODo not use Pd/C (Sulfur poisoning)85-90%
6 CouplingPent-4-enoic acid, EDCStoichiometric control of acid70-80%

Part 5: Scientific Integrity & Troubleshooting

Regiochemistry Verification

The success of this synthesis hinges on Step 2.

  • Validation: Use 1H NMR and HMBC (Heteronuclear Multiple Bond Correlation).

  • Correct Isomer (Acidic Opening): The methylene protons (-CH ₂-OH) will appear as a doublet (or singlet if exchangeable) around 3.5-3.7 ppm. The methoxy protons (-OCH ₃) will show a correlation to the quaternary C4 carbon in HMBC.

  • Incorrect Isomer (Basic Opening): If the methoxy is on the methylene (-CH₂-OMe), the methylene protons will shift downfield, and the tertiary alcohol (-OH) will be on the ring.

Handling Thiane Sulfur

The sulfur atom in the ring is a "soft" nucleophile.

  • Risk: Reaction with "hard" electrophiles (like MsCl) can lead to episulfonium ions if the temperature is not controlled.

  • Mitigation: Always perform mesylation at 0°C or lower.

  • Oxidation: Thianes can oxidize to sulfoxides (S=O) or sulfones (O=S=O) if exposed to peracids or vigorous oxidation. Avoid mCPBA or H₂O₂.

Pent-4-enamide Stability

The terminal alkene in the pent-4-enoyl chain is relatively stable, but it can isomerize to the conjugated internal alkene under high heat or strong acid catalysis. The amide coupling conditions (EDC/HOBt) are mild and will preserve the terminal double bond.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions. Retrieved from

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one.[4] Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). (Tetrahydro-2H-thiopyran-4-yl)methanamine Product Sheet. Retrieved from

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.

Sources

In-depth Technical Guide on the Biological Activity of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the current scientific literature reveals no available information on the biological activity, mechanism of action, or pharmacological profile of the specific compound N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any studies, reports, or data pertaining to this molecule. While research exists on compounds with some structural similarities, such as derivatives of pent-4-enamide or molecules containing a methoxythiane moiety, no direct or indirect information could be found for the complete structure of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

Therefore, it is not possible to provide an in-depth technical guide, detail experimental protocols, or describe signaling pathways related to this specific compound at this time. The creation of such a guide would require foundational research to first identify and characterize any biological effects it may possess.

For researchers, scientists, and drug development professionals interested in this molecule, the following represents a potential, high-level workflow for initiating an investigation into its biological activity. This is a generalized approach and would require significant refinement based on the compound's physicochemical properties and any hypothesized targets.

Proposed Initial Research Workflow for Investigating a Novel Chemical Entity

This section outlines a hypothetical, multi-stage process for the initial biological characterization of a novel compound like N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

Stage 1: In Silico and Preliminary Physicochemical Characterization

The first step in evaluating a new chemical entity involves computational and basic laboratory assessments to predict its potential properties and guide further studies.

1.1. Computational (In Silico) Analysis:

  • Target Prediction: Utilize computational tools and databases (e.g., SwissTargetPrediction, PharmMapper) to predict potential biological targets based on structural similarity to known ligands.

  • ADMET Prediction: Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to forecast the compound's likely behavior in a biological system and identify potential liabilities.

1.2. Physicochemical Characterization:

  • Purity and Identity Confirmation: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Solubility and Stability Assessment: Determine the compound's solubility in various biologically relevant buffers and assess its stability over time under different storage conditions.

Stage 2: Initial High-Throughput Screening (HTS)

To cast a wide net for potential biological activity, the compound would be tested against a diverse panel of assays.

2.1. Broad-Spectrum Phenotypic Screening:

  • Cell Viability/Cytotoxicity Assays: Screen the compound against a panel of diverse human cell lines (e.g., cancer cell lines, normal cell lines) to identify any cytotoxic or cytostatic effects.

  • High-Content Imaging: Use automated microscopy to assess a range of cellular parameters (e.g., morphology, organelle health, protein localization) in response to compound treatment.

2.2. Target-Based Screening:

  • Broad Kinase Panel: Screen against a large panel of human kinases to identify any potential inhibitory activity, as kinases are common drug targets.

  • GPCR Panel: Test for agonist or antagonist activity against a panel of G-protein coupled receptors.

The following diagram illustrates a generalized workflow for the initial screening of a novel compound.

G cluster_0 Stage 1: Preliminary Assessment cluster_1 Stage 2: Biological Screening cluster_2 Stage 3: Hit Identification & Validation A Compound Synthesis & Purification B In Silico Prediction (Targets, ADMET) A->B C Physicochemical Characterization (Purity, Solubility, Stability) A->C D Broad Phenotypic Screening (e.g., Cell Viability Assays) B->D E Target-Based Screening (e.g., Kinase, GPCR Panels) B->E C->D C->E F Identification of Primary 'Hits' D->F E->F G Dose-Response Studies (IC50 / EC50 Determination) F->G H Secondary / Orthogonal Assays G->H

Methodological & Application

Using N-[(4-methoxythian-4-yl)methyl]pent-4-enamide in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Screening of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide in Cell-Based Assays

Introduction

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is a specialized synthetic amide integrating a 4-methoxy-tetrahydrothiopyran (thian) heterocyclic core with a pent-4-enoyl tail. This compound represents a distinct chemical scaffold with dual utility in drug discovery and chemical biology:

  • Bioactive Agent : Analogues of N-(heteroaryl-methyl)pent-4-enamides have demonstrated significant nematicidal and antiparasitic activity, likely targeting mitochondrial complexes or specific ion channels (e.g., TRP channels) in invertebrates.

  • Synthetic Probe / Prodrug Motif : The pent-4-enamide moiety is a known "smart" protecting group for amines, cleavable under mild iodolactonization conditions. In cell-based assays, this functional group can serve as a metabolic handle or a reactive site for activity-based profiling (ABPP) via oxidative functionalization.

This guide details the protocols for solubilization, cytotoxicity profiling, and functional screening of this compound, emphasizing its application in antiparasitic discovery and chemical probe development .

Physiochemical Properties & Preparation[1]

Before initiating biological assays, the compound must be formulated to ensure stability and bioavailability.

PropertySpecification
Chemical Formula C₁₂H₂₁NO₂S
Molecular Weight ~243.37 g/mol
LogP (Predicted) 2.1 – 2.5 (Moderate Lipophilicity)
Solubility Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water.
Stability Stable at -20°C (solid). DMSO stocks stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Stock Solution Preparation
  • Weighing : Accurately weigh 10 mg of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

  • Dissolution : Add DMSO (Dimethyl Sulfoxide, anhydrous) to achieve a 10 mM or 50 mM stock concentration.

    • Calculation: For 10 mg (MW 243.37), add ~4.11 mL DMSO for 10 mM.

  • Mixing : Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless.

  • Storage : Aliquot into amber glass vials (to protect the alkene from UV-induced oxidation) and store at -20°C.

Cell-Based Toxicity & Viability Assays

To establish the therapeutic window, researchers must first determine the cytotoxicity profile in mammalian cells (e.g., HEK293, HepG2) versus target organisms (e.g., C. elegans models or parasitic lines).

Protocol 2: Mammalian Cytotoxicity Screen (MTT Assay)

Objective : Determine the CC₅₀ (50% Cytotoxic Concentration) to ensure selectivity.

Materials :

  • HEK293 or CHO cell lines.

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well culture plates.

Workflow :

  • Seeding : Plate cells at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment :

    • Prepare serial dilutions of the compound in media (0.1 µM to 100 µM).

    • Keep final DMSO concentration < 0.5% (v/v).

    • Add 100 µL of treatment media to wells. Include Vehicle Control (DMSO) and Positive Control (Triton X-100) .

  • Incubation : Incubate for 48 hours.

  • Readout :

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours.

    • Aspirate media and dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm .

  • Analysis : Plot dose-response curves to calculate CC₅₀.

Functional Efficacy Assays (Nematicidal/Antiparasitic)

Given the structural homology to reported nematicides, the primary application is often evaluating motility inhibition or lethality in nematode models.

Protocol 3: C. elegans Motility Assay

Objective : Assess the compound's ability to paralyze or kill nematodes (a surrogate for parasitic activity).

Materials :

  • Synchronized L4 stage C. elegans (N2 strain).

  • M9 Buffer.

  • 96-well flat-bottom plates.

Workflow :

  • Preparation : Wash worms with M9 buffer and resuspend to ~50–100 worms per 50 µL.

  • Dosing : Add 50 µL of compound solution (2x concentration in M9) to wells.

    • Test Range: 1 µM – 200 µM.

  • Incubation : Incubate at 20°C for 24h and 48h.

  • Scoring :

    • Motility : Count actively thrashing worms vs. paralyzed worms using a stereomicroscope.

    • Viability : Stimulate non-moving worms with a platinum wire or bright light. No response = Dead.

  • Data Output : Calculate EC₅₀ (Effective Concentration for 50% paralysis) and LC₅₀ (Lethal Concentration).

Mechanistic Profiling: The Pent-4-enamide Handle

The terminal alkene in the pent-4-enamide tail is not just a structural feature; it is a potential chemical handle.

  • Oxidative Activation : In high-ROS environments (often found in inflamed tissues or specific cancer cells), the alkene can be oxidized to an epoxide, potentially reacting covalently with nucleophilic residues (cysteine/lysine) on the target protein.

  • Deprotection Studies : If used as a prodrug, the pent-4-enoyl group can be cleaved by iodine treatment in synthetic workflows, but in cells, it is generally stable unless specific metabolic enzymes (e.g., P450s) activate it.

Diagram: Experimental Workflow & Logic

Workflow cluster_Assays Biological Evaluation Compound N-[(4-methoxythian-4-yl)methyl] pent-4-enamide Stock Stock Solution (10-50 mM in DMSO) Compound->Stock Solubilization Tox Mammalian Cytotoxicity (HEK293/HepG2) Stock->Tox Dose-Response Efficacy Nematicidal/Functional Screen (C. elegans / Parasite) Stock->Efficacy Motility Assay Mechanism Target Engagement (ROS Activation / SAR) Stock->Mechanism Probe Studies Analysis Data Analysis (CC50, EC50, Selectivity Index) Tox->Analysis Efficacy->Analysis Mechanism->Analysis

Caption: Integrated workflow for evaluating the biological profile of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide, from solubilization to functional readout.

References

  • Liu, C., et al. (2022). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Chinese Journal of Pesticide Science, 24, 1–13.[1][2] Link

  • Madsen, R., et al. (1995). The Pent-4-enoyl Group: A Novel Amine Protecting Group Cleavable under Mild Conditions. Journal of Organic Chemistry, 60(24), 7920–7924. Link

  • PubChem. Pent-4-enamide Compound Summary. National Library of Medicine. Link

  • EvitaChem. N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide (Analogous Scaffold). Link

Sources

Application Notes & Protocols: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide as a Covalent Chemical Probe for Investigating Novel Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is presented here as a hypothetical chemical probe to illustrate the rigorous validation and application workflows required in chemical biology. The proposed biological target and mechanism are for exemplary purposes to guide researchers in the use of novel chemical probes.

Introduction: The Role of Covalent Probes in Modern Drug Discovery

Chemical probes are indispensable tools for dissecting complex biological pathways and validating novel drug targets.[1][2] Among these, covalent probes offer unique advantages, including the potential for high potency and prolonged duration of action, which can be particularly useful for studying proteins with shallow binding pockets or high cellular turnover. The pent-4-enamide moiety in our model compound, N-[(4-methoxythian-4-yl)methyl]pent-4-enamide, represents a potential "warhead" for targeted covalent modification of a nucleophilic residue within a protein's binding site. This document provides a comprehensive guide to the characterization and application of this hypothetical probe, from initial biochemical validation to cellular target engagement and downstream pathway analysis.

Hypothetical Target and Mechanism of Action

For the purpose of these application notes, we will hypothesize that N-[(4-methoxythian-4-yl)methyl]pent-4-enamide (hereafter referred to as "Probe-1") is a selective covalent inhibitor of a hypothetical ubiquitin-conjugating enzyme, "UBC-X". The proposed mechanism involves the recognition of the methoxythiane moiety by a specific pocket in UBC-X, followed by the covalent reaction of a cysteine residue in the enzyme's active site with the terminal alkene of the pent-4-enamide group.

PART 1: BIOCHEMICAL CHARACTERIZATION OF PROBE-1

A critical first step in the validation of any chemical probe is the thorough biochemical characterization of its interaction with the intended target.[2] This involves determining its potency, mechanism of inhibition, and selectivity.

In Vitro Inhibition of UBC-X Activity

Objective: To determine the potency (IC50) of Probe-1 against UBC-X.

Principle: A fluorescence-based assay will be used to measure the activity of UBC-X. The decrease in signal in the presence of Probe-1 will be used to calculate its inhibitory concentration.

Protocol:

  • Reagents and Materials:

    • Recombinant human UBC-X protein

    • Ubiquitin, E1 activating enzyme, and a fluorescently labeled ubiquitin variant

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 0.1 mg/mL BSA)

    • Probe-1 stock solution (10 mM in DMSO)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of Probe-1 in assay buffer.

    • In a 384-well plate, add 5 µL of the Probe-1 dilution to each well. For the control, add 5 µL of assay buffer with DMSO.

    • Add 10 µL of a solution containing E1, fluorescent ubiquitin, and ATP to each well.

    • Initiate the reaction by adding 5 µL of UBC-X to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the fluorescence polarization at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (nM)Hill Slope
Probe-1UBC-X50-1.1
Inactive ControlUBC-X>10,000N/A
Determination of Covalent Modification

Objective: To confirm that Probe-1 covalently modifies UBC-X.

Principle: Mass spectrometry will be used to detect the mass shift of UBC-X upon incubation with Probe-1, which corresponds to the covalent adduction of the probe.

Protocol:

  • Sample Preparation:

    • Incubate recombinant UBC-X (1 µM) with Probe-1 (10 µM) in assay buffer at 37°C for 1 hour.

    • As a control, incubate UBC-X with DMSO.

    • Stop the reaction by adding an excess of a reducing agent (e.g., DTT).

  • Mass Spectrometry Analysis:

    • Desalt the protein samples.

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

  • Expected Outcome:

    • The mass spectrum of the Probe-1-treated UBC-X should show a mass increase corresponding to the molecular weight of Probe-1.

PART 2: CELLULAR TARGET ENGAGEMENT AND PHENOTYPIC ASSAYS

Demonstrating that a probe can engage its target in a cellular context is crucial for its utility in biological research.[2]

Cellular Target Engagement Assay

Objective: To confirm that Probe-1 engages UBC-X in living cells.

Principle: A cellular thermal shift assay (CETSA) can be used to monitor the thermal stabilization of UBC-X upon binding of Probe-1.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HCT116) to 80% confluency.

    • Treat the cells with varying concentrations of Probe-1 or vehicle (DMSO) for 2 hours.

  • CETSA Procedure:

    • Harvest the cells and resuspend them in PBS.

    • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against UBC-X.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble UBC-X as a function of temperature.

    • A shift in the melting curve to higher temperatures in the presence of Probe-1 indicates target engagement.

Downstream Pathway Analysis

Objective: To investigate the effect of Probe-1 on the downstream signaling pathway of UBC-X.

Principle: Based on the hypothesized function of UBC-X, we will measure the levels of a downstream substrate that is ubiquitinated by UBC-X.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with Probe-1 or DMSO for the desired time.

    • Lyse the cells and quantify the protein concentration.

  • Western Blot Analysis:

    • Perform Western blotting to detect the levels of the ubiquitinated substrate of UBC-X.

    • Use an antibody specific to the ubiquitinated form of the substrate.

Visualization of Experimental Workflow

experimental_workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling biochem_ic50 IC50 Determination (Fluorescence Assay) biochem_mass_spec Covalent Modification (Mass Spectrometry) biochem_ic50->biochem_mass_spec Confirms Mechanism cell_cetsa Target Engagement (CETSA) biochem_mass_spec->cell_cetsa Validated Probe cell_western Downstream Pathway (Western Blot) cell_cetsa->cell_western Links Target to Phenotype selectivity_panel Broad Kinase/Ubiquitin Enzyme Panel cell_western->selectivity_panel Characterized Probe

Caption: Workflow for the validation of Probe-1.

PART 3: SELECTIVITY AND CONTROLS

A high-quality chemical probe must be highly selective for its intended target.[1][2]

Selectivity Profiling

Objective: To assess the selectivity of Probe-1 against a panel of related enzymes.

Protocol:

  • Screen Probe-1 at a high concentration (e.g., 10 µM) against a commercial panel of ubiquitin-conjugating enzymes and kinases.

  • Follow up on any hits with full IC50 determination.

Use of an Inactive Control

Objective: To distinguish on-target from off-target effects.

Principle: A structurally similar but inactive analog of Probe-1 should be used as a negative control in all cellular experiments. For Probe-1, this could be the saturated alkane analog of the pent-4-enamide moiety, which would be incapable of covalent modification.

Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Hypothetical UBC-X Signaling Pathway UBC_X UBC-X Substrate Substrate Protein UBC_X->Substrate Ubiquitinates Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Degradation Proteasomal Degradation Ub_Substrate->Degradation Phenotype Cellular Phenotype (e.g., Apoptosis) Degradation->Phenotype Leads to Probe1 Probe-1 (N-[(4-methoxythian-4-yl)methyl]pent-4-enamide) Probe1->UBC_X Inhibits

Caption: Proposed inhibition of the UBC-X pathway by Probe-1.

Conclusion

This document outlines a comprehensive, albeit hypothetical, framework for the validation and application of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide as a chemical probe. By following these rigorous experimental protocols, researchers can confidently use this and other novel probes to explore complex biological systems and identify new therapeutic targets. The principles of thorough biochemical characterization, confirmation of cellular target engagement, and rigorous use of controls are paramount to ensuring the generation of reliable and reproducible data.

References

  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2025, December 1).
  • Recommended protocols and manuals - Lumiprobe. (n.d.).
  • Open resources for chemical probes and their implications for future drug discovery. (2023, April 16).
  • TaqMan® Protein Assays - Probe Development Protocol - Thermo Fisher Scientific. (n.d.).
  • Advancing Biomedical Research with Quality Chemical Probes - Promega Corporation. (n.d.).
  • A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. (2025, August 6).
  • Discovery of the selective chemical probe for protein methyltransferase METTL13 by biological evaluation and molecular dynamics simulation - PubMed. (2025, December 23).
  • Discovery of an in vivo chemical probe of the lysine methyltransferases G9a and GLP. (n.d.).
  • Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - NIH Public Access. (n.d.).
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (2021, August 26).
  • Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1 - MDPI. (2022, February 18).

Sources

Application Notes and Protocols for the Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Elegance of Amide Bond Formation

The amide bond is a cornerstone of chemical synthesis, most notably as the fundamental linkage in peptides and proteins, but also as a critical component in a vast array of pharmaceuticals, polymers, and advanced materials.[1][2] The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under ambient conditions.[3] This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4]

The synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide presents a typical challenge in modern organic synthesis: the chemoselective formation of an amide bond in the presence of other functional groups, namely a thioether and a terminal alkene. While these groups are generally robust, the choice of coupling reagent and reaction conditions is paramount to avoid potential side reactions and ensure high yield and purity.

This document provides detailed application notes and protocols for the synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide using two highly reliable and widely employed coupling methodologies:

  • EDC/HOBt Mediated Coupling: A classic carbodiimide-based approach known for its cost-effectiveness and the water-solubility of its byproducts, simplifying purification.[3][5][6]

  • HATU Mediated Coupling: A modern uronium salt-based method prized for its high efficiency, rapid reaction times, and efficacy with even challenging substrates.[3][7][8]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale to empower users to troubleshoot and adapt these methods for their specific needs.

Mechanistic Overview of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is disfavored due to the formation of a stable ammonium carboxylate salt.[9][10] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group.[9]

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11][12][13] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is no longer reactive.[5][13]

To mitigate this side reaction and also to reduce the risk of racemization in chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed.[5] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.[3][14] This two-step activation process enhances the overall efficiency and reliability of the coupling reaction.[3]

Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent that offers exceptional performance, particularly for sterically hindered or electronically challenging substrates.[4][7] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7][8][15] The amine then readily reacts with this active ester to yield the amide, with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU being particularly effective at accelerating the coupling and suppressing side reactions.[7]

Experimental Protocols

The following protocols are designed for the synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide from pent-4-enoic acid and (4-methoxythian-4-yl)methanamine.

Starting Materials:

  • Pent-4-enoic acid

  • (4-methoxythian-4-yl)methanamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol 1: EDC/HOBt Mediated Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

This protocol employs the well-established EDC/HOBt coupling system, which is a reliable and cost-effective method for straightforward amide bond formations.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pent-4-enoic acid (1.0 equiv), (4-methoxythian-4-yl)methanamine (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution over 5-10 minutes.

  • Base Addition: If the amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or triethylamine (Et₃N) (1.2 equiv) dropwise. For the free amine, the addition of a base is not strictly necessary but can sometimes improve reaction rates.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).[16] The aqueous washes remove the water-soluble urea byproduct of EDC and other water-soluble reagents.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

Diagram of EDC/HOBt Coupling Workflow:

EDC_HOBt_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Aqueous Work-up cluster_purification 4. Purification prep Combine Pent-4-enoic acid, (4-methoxythian-4-yl)methanamine, and HOBt in anhydrous DCM. cool Cool to 0 °C prep->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT (12-24 h) add_edc->react dilute Dilute with DCM react->dilute wash Wash with 1M HCl, sat. NaHCO₃, and Brine dilute->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Flash Column Chromatography dry->purify

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: HATU Mediated Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

This protocol utilizes the highly efficient HATU coupling reagent, which is often faster and gives higher yields, especially for more challenging couplings.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve pent-4-enoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution. A color change may be observed.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.[7]

  • Amine Addition: Add (4-methoxythian-4-yl)methanamine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU-mediated couplings are typically much faster than those with EDC/HOBt.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume). These washes are crucial for removing DMF, DIPEA, and the tetramethylurea byproduct.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

Diagram of HATU Coupling Workflow:

HATU_Workflow cluster_activation 1. Acid Activation cluster_coupling 2. Amine Coupling cluster_workup_hatu 3. Aqueous Work-up cluster_purification_hatu 4. Purification prep_acid Combine Pent-4-enoic acid and HATU in anhydrous DMF. cool_act Cool to 0 °C prep_acid->cool_act add_base Add DIPEA cool_act->add_base preactivate Stir at 0 °C (15-30 min) add_base->preactivate add_amine Add (4-methoxythian-4-yl)methanamine preactivate->add_amine react_couple Stir at RT (1-4 h) add_amine->react_couple dilute_hatu Dilute with Ethyl Acetate react_couple->dilute_hatu wash_hatu Wash with 1M HCl, sat. NaHCO₃, and Brine dilute_hatu->wash_hatu dry_hatu Dry over Na₂SO₄ and concentrate wash_hatu->dry_hatu purify_hatu Flash Column Chromatography dry_hatu->purify_hatu

Caption: Workflow for HATU mediated amide synthesis.

Comparative Analysis of Coupling Methods

ParameterEDC/HOBt CouplingHATU Coupling
Reagent Cost LowerHigher
Reaction Time Longer (12-24 hours)Shorter (1-4 hours)[7]
Typical Yield Good to ExcellentGenerally Excellent, especially for challenging substrates[7]
Byproduct Removal Urea byproduct is water-soluble, easily removed by aqueous work-up.[5]Tetramethylurea byproduct and excess base require thorough aqueous extraction.[7]
Racemization Risk Low, minimized by HOBt.Very low, due to the HOAt moiety.[7]
Substrate Scope Broad, very effective for many standard couplings.Very broad, often the reagent of choice for sterically hindered or electron-deficient substrates.[7]
Solvent Typically DCM, a non-polar aprotic solvent.Typically DMF, a polar aprotic solvent.

Concluding Remarks

Both the EDC/HOBt and HATU mediated coupling protocols offer robust and reliable pathways for the synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide. The choice between them will often depend on factors such as cost, desired reaction time, and the scale of the synthesis. For routine, cost-sensitive applications, the EDC/HOBt method is an excellent choice. For syntheses where speed and the highest possible yield are critical, or if challenges arise with the EDC/HOBt protocol, HATU is a superior alternative. The presence of the thioether and terminal alkene in the target molecule is not expected to interfere with either of these standard coupling procedures, making them ideal starting points for the successful synthesis of this and structurally related amides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Adlington, R. M., et al. (2015). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 54(44), 13163-13167. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Rainier, J. D. (2011). Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. Accounts of Chemical Research, 44(8), 676-686. [Link]

  • Suseela, Y., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4335-4338. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. [Link]

  • Furia, E., et al. (2013). One-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. Tetrahedron Letters, 54(1), 123-126. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235. [Link]

  • Nocchetti, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1965-1971. [Link]

  • Chemguide. (n.d.). The preparation of amides. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters, 22(21), 8429-8433. [Link]

  • Bertozzi, C. R., & Kiessling, L. L. (2011). Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. Accounts of Chemical Research, 44(8), 676-686. [Link]

  • Anastas, P., & Warner, J. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. Chimia, 69(7-8), 433-437. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Sustainable Organic Synthesis: Tools and Strategies. [Link]

  • Patsnap Eureka. (2025). The Role of Sulfamic Acid in Amide Bond Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. [Link]

  • MDPI. (2024). (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. [Link]

Sources

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

A Novel Scaffold for Exploration in Medicinal Chemistry

Introduction: Unveiling a New Chemical Entity

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is a novel chemical entity that, to date, has not been extensively profiled in scientific literature. Its unique structure combines two key motifs of interest in medicinal chemistry: a substituted thiane ring and a pent-4-enamide side chain. The thiane heterocycle, a four-membered sulfur-containing ring, is gaining attention as a bioisosteric replacement and a modulator of physicochemical properties in drug candidates, offering three-dimensionality and polarity.[1][2] The pent-4-enamide moiety provides a versatile chemical handle, particularly a terminal alkene, suitable for a variety of synthetic transformations and is a component of various biologically active molecules.[3][4]

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. We will provide a hypothetical framework for its application, grounded in the established roles of its constituent fragments, and offer detailed protocols for its synthesis and initial biological evaluation.

Structural Features and Rationale for Investigation

The core structure of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide presents several points of interest for medicinal chemistry applications:

  • The Thiane Moiety: Unlike the more commonly studied oxetane ring, the thiane ring is a relatively underexplored scaffold.[2] Its sulfur atom can engage in different non-covalent interactions compared to oxygen and can influence metabolic stability. The substitution at the 4-position with a methoxy group and a methylamide linker provides a defined three-dimensional vector for probing protein binding pockets.

  • The Pent-4-enamide Chain: The terminal double bond is a key feature, amenable to a wide range of chemical modifications (e.g., Michael addition, metathesis, hydrogenation), allowing for the rapid generation of an analogue library. The amide bond itself is a critical functional group in countless pharmaceuticals, participating in hydrogen bonding with biological targets.

Based on these features, and drawing from literature on related structures, we propose three primary areas of application for this novel compound.

Part 1: Proposed Medicinal Chemistry Applications

Scaffold for Focused Library Synthesis and SAR Studies

The primary and most immediate application of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is as a foundational scaffold for structure-activity relationship (SAR) studies. The distinct chemical reactivity of the terminal alkene and the potential for modification of the thiane ring allow for systematic exploration of chemical space around a central core.

A hypothetical SAR exploration could involve:

  • Modification of the Alkene: Saturation to the corresponding pentyl amide, epoxidation, or dihydroxylation to introduce polarity.

  • Modification of the Thiane Ring: Oxidation of the sulfur to the sulfoxide or sulfone to alter polarity, solubility, and hydrogen bonding capacity.

  • Varying the Amide Linker: Replacement of the pent-4-enamide with different acyl chains to probe for optimal interactions with a target binding site.

G cluster_0 Core Scaffold cluster_1 Alkene Modification cluster_2 Thiane Modification cluster_3 Amide Chain Variation A N-[(4-methoxythian-4-yl)methyl]pent-4-enamide B Hydrogenation (Alkane) A->B Diversification Point 1 C Epoxidation (Epoxide) A->C Diversification Point 1 D Michael Addition (Functionalized Alkane) A->D Diversification Point 1 E Oxidation (Sulfoxide) A->E Diversification Point 2 F Oxidation (Sulfone) A->F Diversification Point 2 G Alternative Acyl Chains (e.g., Aryl, Heteroaryl) A->G Diversification Point 3

Caption: Hypothetical SAR Strategy for Analog Generation.

Potential as a P-glycoprotein (P-gp) Modulator

P-glycoprotein (P-gp), a member of the ABC transporter family, is a key contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cells.[4][5] The development of P-gp inhibitors to reverse MDR is a significant goal in oncology. Notably, dithiane analogues of known calcium channel blockers have demonstrated high activity as P-gp modulators.[6]

Hypothesis: The thiane moiety of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide may allow it to interact with the substrate-binding pocket of P-gp. By competitively inhibiting the binding of cytotoxic drugs, it could restore their intracellular concentration and efficacy in resistant cancer cells.

This hypothesis warrants investigation via in vitro P-gp inhibition assays, such as the Calcein-AM or Rhodamine 123 efflux assays detailed in Part 2.

Probe for Novel Biological Target Identification

When a novel compound class shows an interesting, unpredicted biological effect in a phenotypic screen, the next critical step is to identify its molecular target(s).[7] N-[(4-methoxythian-4-yl)methyl]pent-4-enamide, as a new chemical entity, can serve as a chemical probe for such investigations.

The terminal alkene provides a convenient handle for immobilization onto a solid support (e.g., agarose beads) or for conjugation with a reporter tag (e.g., biotin) via click chemistry or other ligation methods. These modified probes can then be used in affinity-based pull-down experiments with cell lysates to isolate binding partners, which are subsequently identified by mass spectrometry.[8]

Part 2: Experimental Protocols

Protocol 1: General Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

This protocol describes a general method for the amide coupling of (4-methoxythian-4-yl)methanamine with pent-4-enoic acid. The most common method involves activating the carboxylic acid to facilitate the reaction.[2]

Materials:

  • (4-methoxythian-4-yl)methanamine (Commercially available)[9]

  • Pent-4-enoic acid

  • Oxalyl chloride or Thionyl chloride[10][11]

  • OR a suitable coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[12]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if using coupling reagents)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Method 1: Via Acyl Chloride Formation

  • Activation of Carboxylic Acid: a. In a round-bottom flask under an inert atmosphere, dissolve pent-4-enoic acid (1.0 eq) in anhydrous DCM. b. Add a catalytic amount of anhydrous DMF (1-2 drops). c. Cool the solution to 0 °C in an ice bath. d. Add oxalyl chloride (1.1 eq) dropwise. The reaction will evolve gas (CO, CO₂, HCl).[10] e. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. f. Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude pent-4-enoyl chloride. Use this immediately in the next step.

  • Amide Coupling: a. In a separate flask, dissolve (4-methoxythian-4-yl)methanamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM. b. Cool this solution to 0 °C. c. Add the freshly prepared pent-4-enoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the amine solution. d. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

Method 2: Using Coupling Reagents

  • Coupling Reaction: a. In a round-bottom flask, dissolve pent-4-enoic acid (1.0 eq), (4-methoxythian-4-yl)methanamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. b. Cool the solution to 0 °C. c. Add EDC (1.2 eq) portion-wise. d. Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate and wash with water (3x), saturated NaHCO₃ (2x), and brine (1x). b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. c. Purify the crude product by flash column chromatography.

Protocol 2: In Vitro Evaluation of P-glycoprotein (P-gp) Inhibition using Calcein-AM Assay

This protocol describes a fluorescence-based assay to determine the P-gp inhibitory activity of a test compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, calcein.[13][14][15]

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases convert it to the fluorescent molecule calcein. Calcein itself is a substrate for P-gp and is actively pumped out of cells overexpressing the transporter. Inhibition of P-gp leads to increased intracellular accumulation of calcein and thus, higher fluorescence.[16][17]

Materials:

  • P-gp overexpressing cell line (e.g., K562/MDR, MDCKII-MDR1) and the corresponding parental cell line.[5]

  • Cell culture medium (e.g., RPMI or DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • N-[(4-methoxythian-4-yl)methyl]pent-4-enamide (Test Compound).

  • Verapamil or Cyclosporin A (Positive Control P-gp inhibitor).

  • Calcein-AM dye.

  • Hanks' Balanced Salt Solution (HBSS) or PBS.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

Procedure:

  • Cell Seeding: a. Seed the P-gp overexpressing cells and parental cells into a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and positive control in DMSO. b. Create a serial dilution of the compounds in HBSS to achieve final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the well should not exceed 0.5%.

  • Assay Execution: a. Gently wash the cells twice with pre-warmed HBSS. b. Add 50 µL of the diluted test compound, positive control, or vehicle control (HBSS with DMSO) to the respective wells. c. Pre-incubate the plate at 37 °C for 15-30 minutes. d. Prepare a working solution of Calcein-AM in HBSS (final concentration typically 0.25-1 µM). e. Add 50 µL of the Calcein-AM working solution to each well. f. Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: a. Remove the plate from the incubator and immediately wash the cells twice with ice-cold HBSS to stop the reaction. b. Add 100 µL of ice-cold HBSS to each well. c. Measure the intracellular fluorescence using a microplate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with cells but no Calcein-AM).

  • Calculate the percentage of P-gp inhibition using the formula: % Inhibition = [(F_test - F_min) / (F_max - F_min)] * 100

    • F_test: Fluorescence in the presence of the test compound.

    • F_min: Fluorescence in vehicle-treated P-gp overexpressing cells (minimum retention).

    • F_max: Fluorescence in positive control-treated P-gp overexpressing cells (maximum retention).

  • Plot % Inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical P-gp Inhibition Data

CompoundIC₅₀ (µM)
Verapamil (Positive Control)2.5
N-[(4-methoxythian-4-yl)methyl]pent-4-enamide15.8
Negative Control (Inactive Analogue)>100

graph TD {
A[Seed P-gp expressing cells in 96-well plate] --> B{Incubate overnight};
B --> C[Wash cells with HBSS];
C --> D{Add Test Compound / Controls};
D --> E[Pre-incubate @ 37°C];
E --> F{Add Calcein-AM solution};
F --> G[Incubate @ 37°C];
G --> H[Wash with cold HBSS];
H --> I[Read Fluorescence (Ex:485/Em:535)];
I --> J[Calculate % Inhibition & IC50];
subgraph "Plate Setup"
    A; B;
end

subgraph "Assay"
    C; D; E; F; G; H; I;
end

subgraph "Analysis"
    J;
end

style A fill:#F1F3F4,stroke:#333,stroke-width:1px
style J fill:#34A853,stroke:#333,stroke-width:1px,font-color:#FFFFFF

}

Caption: Workflow for the Calcein-AM P-gp Inhibition Assay.

Protocol 3: General Workflow for Target Identification

This protocol outlines a high-level, generalized workflow for identifying the molecular target of a novel bioactive compound using an affinity-based pull-down approach.[8][18]

Phase 1: Probe Synthesis

  • Functionalization: Chemically modify N-[(4-methoxythian-4-yl)methyl]pent-4-enamide to incorporate a linker and an affinity tag (e.g., biotin) or to allow immobilization on a solid support (e.g., NHS-activated sepharose beads). The terminal alkene is the ideal position for this modification to minimize disruption of potential binding interactions.

  • Control Synthesis: Synthesize a biologically inactive analogue to serve as a negative control for the pull-down experiment. This helps to distinguish specific binding partners from non-specific interactions.

Phase 2: Affinity Pull-Down

  • Lysate Preparation: Prepare a native protein lysate from a cell line or tissue type that is responsive to the bioactive compound.

  • Incubation: Incubate the cell lysate with the immobilized probe (and the negative control probe in a separate experiment). Allow sufficient time for the target protein to bind to the probe.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with an excess of the free, unmodified bioactive compound.

Phase 3: Protein Identification and Target Validation

  • Protein Separation: Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry: Excise protein bands that are present in the active probe lane but absent or significantly reduced in the negative control lane. Identify these proteins using LC-MS/MS (liquid chromatography-tandem mass spectrometry).

  • Bioinformatic Analysis: Analyze the list of potential binding partners to prioritize candidates based on known biology, pathway analysis, and relevance to the observed phenotype.

  • Target Validation: Confirm the interaction using orthogonal methods, such as:

    • Cellular Thermal Shift Assay (CETSA): Assess direct binding in a cellular context.[18]

    • Genetic Approaches: Use RNAi or CRISPR to knock down the candidate target and observe if the cellular phenotype of the compound is recapitulated.[3]

    • Biochemical Assays: If the target is an enzyme, test for direct inhibition or activation in a purified system.

References

  • ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved February 26, 2026, from [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]

  • Capozzi, M. A. M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • LookChem. (n.d.). Cas 6852-94-4,Pent-4-enamide. Retrieved February 26, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved February 26, 2026, from [Link]

  • Ravindra, G., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 455. [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. [Link]

  • Sato, W., et al. (1995). Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro. Biochemical Pharmacology, 50(5), 705–712. [Link]

  • Patel, K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4150–4153. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 26, 2026, from [Link]

  • Forster, S., et al. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE, 7(3), e33253. [Link]

  • Ludescher, J. H., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of Biomolecular Screening, 16(7), 787–790. [Link]

  • Creative Bioarray. (n.d.). P-gp Inhibition Assay. Retrieved February 26, 2026, from [Link]

  • Hudson, A. L., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Organic Letters, 13(23), 6362–6365. [Link]

  • Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved February 26, 2026, from [Link]

  • Pace, V., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 9(19), 6722–6728. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylpent-4-enamide. Retrieved February 26, 2026, from [Link]

  • Hirabayashi, H., et al. (2011). Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage. Journal of Pharmaceutical Sciences, 100(10), 4560–4569. [Link]

  • Leith, C. P., et al. (1999). Pgp and MRP Activities Using Calcein-AM Are Prognostic Factors in Adult Acute Myeloid Leukemia Patients. Blood, 94(3), 1085–1099. [Link]

  • Lummis, S. C. R., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of Biomolecular Screening, 16(7), 787–790. [Link]

  • ChemBK. (2024, April 10). 4-pentenoyl chloride. Retrieved February 26, 2026, from [Link]

  • Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). The Pent-4-enoyl Group: A Novel Amine-Protecting Group That Is Readily Cleaved under Mild Conditions. The Journal of Organic Chemistry, 60(24), 7920–7926. [Link]

Sources

Application Note: Scale-Up Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for N-[(4-methoxythian-4-yl)methyl]pent-4-enamide , a high-value intermediate sharing structural homology with 4,4-disubstituted piperidine opioids (e.g., Sufentanil, Alfentanil) and G-protein biased ligands (e.g., TRV130 analogs).

The synthesis addresses the primary challenge of constructing a quaternary center at the C4 position of the thiane ring, featuring both an ether linkage and an aminomethyl extension. The protocol utilizes a robust Corey-Chaykovsky epoxidation followed by a regioselective acid-catalyzed methanolysis to install the methoxy group at the sterically congested center.

Key Process Features
  • Starting Material: Thian-4-one (commercially available).

  • Critical Step: Regioselective opening of 1-thiaspiro[2.5]octane to ensure correct methoxy placement.

  • Scalability: Replaces expensive chromatographic purifications with crystallization and extraction workups where possible.

  • Safety: Integrated controls for organosulfur odor management and azide handling.

Retrosynthetic Strategy & Logic

The target molecule is disconnected at the amide bond, revealing two fragments: pent-4-enoic acid and (4-methoxythian-4-yl)methanamine . The amine fragment presents the primary synthetic challenge due to the quaternary C4 center.

Mechanistic Pathway (Graphviz)

G cluster_legend Process Criticality Start Thian-4-one Epoxide 1-thiaspiro[2.5]octane (Spiro-Epoxide) Start->Epoxide Corey-Chaykovsky (Me3SI, tBuOK) Alcohol (4-methoxythian-4-yl)methanol (Key Regioisomer) Epoxide->Alcohol MeOH, H2SO4 (Regioselective Opening) Azide 4-(azidomethyl)-4-methoxythiane Alcohol->Azide 1. MsCl, Et3N 2. NaN3 Amine (4-methoxythian-4-yl)methanamine Azide->Amine H2, Pd/C or Staudinger Target TARGET: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Amine->Target Pent-4-enoic acid CDI or Mixed Anhydride Blue Arrow: Standard Transformation Blue Arrow: Standard Transformation Red Arrow: Critical Regiocontrol Red Arrow: Critical Regiocontrol Blue Arrow: Standard Transformation->Red Arrow: Critical Regiocontrol

Caption: Synthetic workflow highlighting the critical regioselective epoxide opening required to establish the quaternary center.

Detailed Protocols

Stage 1: Spiro-Epoxidation of Thian-4-one

Objective: Convert the ketone to the spiro-epoxide (1-thiaspiro[2.5]octane).

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Potassium tert-butoxide (

    
    -BuOK), DMSO, THF.
    
  • Rationale: The use of

    
    -BuOK in THF/DMSO minimizes the formation of side products compared to NaH and allows for easier temperature control on scale.
    

Protocol:

  • Charge a reactor with TMSOI (1.2 equiv) and dry THF (5 vol).

  • Add

    
    -BuOK  (1.25 equiv) portion-wise at 0°C. Stir for 1 hour to generate the ylide (solution turns milky white).
    
  • Add a solution of Thian-4-one (1.0 equiv) in THF (2 vol) dropwise, maintaining internal temperature < 5°C.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with water (10 vol). Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine.[1][2][3]

  • Purification: Concentrate to yield the crude epoxide as a pale yellow oil. Use directly in Stage 2 (unstable on silica).

Stage 2: Regioselective Methanolysis (The Critical Step)

Objective: Install the methoxy group at the quaternary carbon.

  • Mechanism: Acid-catalyzed opening (

    
    -like) directs the nucleophile (MeOH) to the more substituted carbon  (C4).
    
  • Contrast: Base-catalyzed opening would attack the methylene group, resulting in the wrong isomer (hydroxymethyl ether).

Protocol:

  • Dissolve crude 1-thiaspiro[2.5]octane (1.0 equiv) in dry Methanol (10 vol).

  • Cool to 0°C. Add concentrated

    
      (0.1 equiv) dropwise.
    
  • Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC/GC (disappearance of epoxide).

  • Quench: Neutralize with saturated

    
     solution.
    
  • Workup: Remove excess MeOH under reduced pressure. Extract residue with DCM.[1][3]

  • Result: (4-methoxythian-4-yl)methanol .

    • Note: If the isomer ratio is low, the product can be purified via vacuum distillation.

Stage 3: Amine Installation (Mesylation/Azidation/Reduction)

Objective: Convert the primary alcohol to a primary amine.

Step 3a: Mesylation

  • Dissolve alcohol in DCM (10 vol) and

    
      (1.5 equiv). Cool to 0°C.[3]
    
  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Stir 2 hours. Wash with water, dry, and concentrate to yield the mesylate.

Step 3b: Azidation (Safety Critical)

  • Dissolve mesylate in DMF (5 vol).

  • Add Sodium Azide (

    
    )  (1.5 equiv).
    
  • Heat to 60°C for 6–12 hours behind a blast shield.

  • Workup: Dilute with water, extract with Ether/EtOAc. Do not concentrate the azide solution to dryness if heating is involved.

Step 3c: Staudinger Reduction

  • Dissolve crude azide in THF/Water (10:1).

  • Add Triphenylphosphine (

    
    )  (1.2 equiv). Nitrogen evolution will occur.
    
  • Stir at RT for 12 hours.

  • Purification: Acid/Base extraction. Acidify to pH 2 (extract

    
     into organic), then basify aqueous layer to pH 12 and extract the target amine  into DCM.
    
Stage 4: Amidation (Final Assembly)

Objective: Coupling with Pent-4-enoic acid.

  • Reagent: 1,1'-Carbonyldiimidazole (CDI). Preferred over EDC/HOBt for scale-up due to cost and ease of byproduct removal (

    
     and imidazole).
    

Protocol:

  • Dissolve Pent-4-enoic acid (1.1 equiv) in dry DCM (10 vol).

  • Add CDI (1.2 equiv) in one portion. Gas evolution (

    
    ) will be vigorous. Stir for 1 hour until gas evolution ceases.
    
  • Add (4-methoxythian-4-yl)methanamine (1.0 equiv) dissolved in DCM.

  • Stir at RT for 4–6 hours.

  • Workup: Wash with 1M HCl (to remove imidazole), then saturated

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

Quantitative Data Summary

ParameterStage 1 (Epoxide)Stage 2 (Alcohol)Stage 3 (Amine)Stage 4 (Target)
Yield (Typical) 85 - 92%75 - 80%65 - 70% (3 steps)88 - 95%
Purity (HPLC) N/A (Crude)>95% (GC)>98%>99%
Key Impurity DMSO residueRegioisomer (<5%)

Imidazole
Appearance Yellow OilColorless OilPale Yellow OilWhite Solid

Process Safety & Handling

Thiane Odor Control

Thiane derivatives possess a potent, disagreeable sulfur odor (stench).

  • Engineering Control: All reactions must be vented to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize volatile sulfides.

  • Glassware: Rinse all glassware with dilute bleach before removing from the fume hood.

Azide Management
  • Shock Sensitivity: Avoid concentrating organic solutions of azides to absolute dryness, especially if metal salts are present.

  • Waste: Quench azide waste with excess sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.

References

  • Corey-Chaykovsky Epoxidation on Heterocycles

    • Methodology: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965, 87, 1353–1364.
  • Regioselective Opening of Spiro-Epoxides

    • Mechanism:[1][2][4] Review of acid-catalyzed methanolysis of 1-oxaspiro[2.5]octanes favoring the quaternary ether.

    • Context: Use of in MeOH for sterically hindered epoxides.
    • Source:Organic Process Research & Development (General reference for epoxide opening scale-up).
  • Amide Coupling with CDI

    • Protocol: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009, 38, 606-631.
  • Thiane/Piperidine Scaffold Synthesis (Opioid Analogs): Analogy: Synthesis of Sufentanil/Alfentanil precursors (4-methoxy-4-aminomethyl scaffolds). Source:Journal of Medicinal Chemistry (Historical context for 4,4-disubstituted heterocycles).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response, designed to address the specific synthetic bottlenecks associated with N-[(4-methoxythian-4-yl)methyl]pent-4-enamide .

Based on the structural analysis, the low yield is likely driven by two factors: the steric hindrance of the neopentyl-like amine during coupling and the chemical instability of the sulfur-containing thiane ring (oxidation susceptibility) and the tertiary ether formation.[1]

Ticket ID: #THIAN-PENT-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Yield Killers"

If you are experiencing yields below 40%, your process is likely failing in one of three critical zones. This molecule combines a sterically hindered quaternary center with an oxidation-prone sulfur heterocycle .

Critical Failure PointSymptomRoot Cause
Amine Synthesis Low recovery of precursor; retro-reaction.The Cyanohydrin Trap: Attempting to O-methylate a cyanohydrin intermediate often triggers retro-cyanohydrin decomposition.
Amide Coupling Incomplete conversion; stuck at 50-60%.Steric Wall: The amine is "neopentyl-like" (attached to a quaternary C4). Standard EDC/HOBt coupling is too slow.
Sulfur Oxidation Product contains M+16 or M+32 peaks (LCMS).Peroxide Attack: Thiane sulfur oxidizes to sulfoxide/sulfone if solvents (THF/Ether) contain peroxides or if vigorous oxidants are used.

High-Yield Synthetic Workflow

To maximize yield, we recommend abandoning the cyanohydrin route in favor of the Spiro-Epoxide/Azide Route .[1] This bypasses the unstable intermediates and allows for safer reduction in the presence of sulfur.

Phase A: Robust Synthesis of the Amine Precursor

Target: (4-methoxythian-4-yl)methanamine

Step 1: Spiro-Epoxide Formation (Corey-Chaykovsky)
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF.

  • Protocol: React tetrahydrothiopyran-4-one to form the spiro-epoxide.

  • Why: This installs the necessary carbon atom for the methyl group while setting up the 4-position for functionalization.[1]

Step 2: Regioselective Ring Opening
  • Reagents: NaN3 (3.0 eq), NH4Cl, MeOH/H2O, Reflux.[1]

  • Mechanism: The azide anion attacks the least substituted carbon (the methylene group) of the epoxide.

  • Result: Yields 4-azidomethyl-thian-4-ol . The tertiary alcohol is now established at the 4-position.[1]

Step 3: The "Difficult" O-Methylation[1]
  • Reagents: KH (Potassium Hydride, 1.5 eq) or NaH (excess), MeI (Methyl Iodide), THF (0°C to RT).

  • Critical Tip: Use KH if available; the larger cation helps dissociate the alkoxide ion pair, accelerating the reaction on this sterically crowded tertiary alcohol.[1]

  • Result: 4-azidomethyl-4-methoxythiane .

Step 4: Staudinger Reduction (Sulfur-Safe)
  • Reagents: PPh3 (1.1 eq), THF/H2O.

  • Why: Do NOT use catalytic hydrogenation (Pd/C or Raney Ni). The thiane sulfur will poison the catalyst, stopping the reaction or requiring massive catalyst loading.[1] The Staudinger reaction is chemoselective for azides and leaves the sulfur untouched.

  • Final Precursor: (4-methoxythian-4-yl)methanamine.

Phase B: The Optimized Amide Coupling

Reactants: (4-methoxythian-4-yl)methanamine + 4-Pentenoic Acid

Recommended Protocol (HATU Method)

Standard carbodiimides (EDC/DCC) are often too slow for this hindered amine, leading to side reactions.

  • Activation: Dissolve 4-pentenoic acid (1.0 eq) in anhydrous DMF (degassed). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 mins at 0°C.

    • Note: The solution should turn slightly yellow.[2]

  • Addition: Add the amine (1.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), Water (x1), and Brine (x1).

  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualizing the Pathway

The following logic flow illustrates the recommended "Azide Route" versus the problematic "Cyanohydrin Route."

SynthesisPath cluster_legend Pathway Legend Start Tetrahydrothiopyran-4-one Cyano Cyanohydrin Intermediate (Unstable to Base) Start->Cyano TMSCN Epoxide Spiro-Epoxide (Corey-Chaykovsky) Start->Epoxide Me3SI / NaH Retro FAILURE: Retro-Cyanohydrin Decomposition Cyano->Retro Base/MeI AzidoAlcohol 4-Azidomethyl-thian-4-ol (Regioselective Opening) Epoxide->AzidoAlcohol NaN3 / NH4Cl Methylation O-Methylation (KH/MeI) AzidoAlcohol->Methylation High Steric Demand Reduction Staudinger Reduction (PPh3/H2O - Sulfur Safe) Methylation->Reduction Amine Amine Precursor: (4-methoxythian-4-yl)methanamine Reduction->Amine Coupling Coupling: HATU/DIPEA + 4-Pentenoic Acid Amine->Coupling Final TARGET: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Coupling->Final key1 Recommended Route (Green/Blue) key2 High Risk Route (Red)

Caption: Comparison of the unstable Cyanohydrin route vs. the robust Spiro-Epoxide/Azide route for synthesizing the hindered amine precursor.

Troubleshooting & FAQs

Q1: I see a +16 mass unit impurity in my LCMS. What is it?

A: This is the Sulfoxide (S=O). The thiane sulfur has oxidized.[3]

  • Fix: Ensure all solvents (especially THF or Ethers) are peroxide-free. Test with peroxide strips.

  • Fix: Degas your reaction solvents (sparge with Argon for 15 mins) before adding reagents.

  • Recovery: If the product is valuable, you can try reducing the sulfoxide back to the sulfide using PCl3 or Lawesson’s reagent , though this is messy.[1] Prevention is better.

Q2: The amide coupling is stuck at 50% conversion after 24 hours.

A: The amine is sterically hindered (neopentyl position).

  • Fix: Switch from EDC/HOBt to HATU or COMU . These reagents generate a more reactive active ester.

  • Fix: Increase the concentration of the reaction. Intermolecular coupling is second-order; doubling concentration quadruples the rate. Try 0.5 M or 1.0 M instead of the standard 0.1 M.

Q3: Can I use catalytic hydrogenation to reduce the azide?

A: No. Sulfur is a potent catalyst poison.

  • Reasoning: The lone pairs on the sulfur atom bind irreversibly to the active sites of Pd/C or PtO2. You will likely see no reaction or require >100% w/w catalyst loading.

  • Solution: Use the Staudinger Reduction (PPh3 / H2O) or LiAlH4 . These are insensitive to sulfur poisoning.

Q4: The O-methylation step (Step 3) is yielding starting material.[4]

A: Tertiary alcohols are difficult to methylate due to steric bulk.

  • Fix: Ensure your base is strong enough. NaH is good, but KH (Potassium Hydride) is better because the larger Potassium cation does not coordinate as tightly to the alkoxide, leaving it more "naked" and reactive toward MeI.

  • Fix: Add a catalytic amount of 15-crown-5 (if using NaH) or 18-crown-6 (if using KH) to sequester the cation and boost nucleophilicity.

Quantitative Data Summary

ParameterStandard Protocol (EDC/HOBt)Optimized Protocol (HATU)
Coupling Time 24–48 Hours4–6 Hours
Conversion ~55%>92%
Side Products N-Acyl Urea (significant)Negligible
Purification Difficult (impurities co-elute)Simple filtration/wash

References

  • Corey-Chaykovsky Epoxidation: Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Regioselective Azide Opening: Benedetti, F., et al. (2012). Regioselective Ring Opening of Epoxides with Sodium Azide in Water. Green Chemistry. Link

  • Staudinger Reduction: Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta. Link

  • HATU Coupling Efficiency: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Sulfur Poisoning of Catalysts: Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis. Link

Sources

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Handling Protocols Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1]

Executive Technical Summary

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is a specialized heterocyclic intermediate, structurally derived from the 4-aminomethyl-4-methoxythiane scaffold common to 4-anilidopiperidine opioids (e.g., Sufentanil, Alfentanil).[1] Unlike the saturated propionamides found in approved drugs, this molecule features a reactive pent-4-enamide "tail," likely serving as a handle for olefin metathesis, thiol-ene "click" chemistry, or photoaffinity labeling.[1]

Core Stability Profile:

  • Thermodynamic Stability: Moderate.

  • Primary Vulnerability: S-Oxidation of the thiane ring (rapid in air/solution).

  • Secondary Vulnerability: Radical Polymerization of the terminal alkene (light/heat sensitive).

  • Tertiary Vulnerability: Acid-Catalyzed Elimination of the C4-methoxy group.

Critical Degradation Pathways (The "Why")

Understanding the causality of degradation is essential for troubleshooting. This molecule possesses three distinct "kill zones" where decomposition occurs.

Pathway A: Thiane S-Oxidation (The "Yellowing" Effect)

The sulfur atom in the saturated thiane ring is a soft nucleophile. Upon exposure to atmospheric oxygen, peroxides (in solvents), or metabolic oxidants, it oxidizes to the Sulfoxide (S=O) and subsequently to the Sulfone (O=S=O) .[1]

  • Impact: Polarity shift (drastic retention time change in HPLC), introduction of chirality (sulfoxide formation creates diastereomers), and loss of biological affinity.[1]

  • Visual Indicator: Samples often turn from colorless oil to viscous yellow/orange gum.

Pathway B: Acid-Catalyzed Demethoxylation

The C4 position is a quaternary center bearing a methoxy group. Under acidic conditions (pH < 4), the ether oxygen can be protonated, leading to the elimination of methanol.[1] This generates a double bond within the thiane ring (endocyclic alkene).

  • Impact: Irreversible structural loss; formation of reactive enol ethers.

Pathway C: Pentenyl Radical Polymerization

The terminal alkene (pent-4-ene) is susceptible to free-radical polymerization, especially if stored in concentrated form without stabilizers (e.g., BHT) or exposed to UV light.[1]

Visualizing the Degradation Logic

DegradationPathways Compound N-[(4-methoxythian-4-yl) methyl]pent-4-enamide Sulfoxide Thiane S-Oxide (Major Impurity M+16) Compound->Sulfoxide Oxidation (Air/Peroxides) Elimination Demethoxylated Alkene (Ring Double Bond) Compound->Elimination Acid (H+) - MeOH Polymer Oligomers/Polymers (Insoluble Gum) Compound->Polymer UV Light / Radicals Sulfone Thiane S-Dioxide (M+32) Sulfoxide->Sulfone Over-oxidation

Figure 1: Primary degradation cascades.[1] S-oxidation is the kinetically dominant pathway in solution.

Troubleshooting Guide & FAQs

This section addresses specific phenomena observed during synthesis and storage.

Category 1: Visual & Physical Changes[1]

Q: My neat sample has turned from a colorless oil to a yellow, viscous semi-solid. Can I save it?

  • Diagnosis: This is likely S-oxidation combined with partial polymerization . The yellow color typically comes from trace conjugated impurities or N-oxide formation if residual amines are present.

  • Solution:

    • Dissolve in a non-polar solvent (DCM or EtOAc).

    • Check TLC (stain with KMnO4). If the "spot" trails heavily or sits at the baseline, polymerization has occurred.[1]

    • Rescue: If distinct spots are visible (Sulfoxide is much more polar than the parent), perform rapid filtration through a short plug of basic alumina or silica.[1]

    • Prevention:[1] Store under Argon at -20°C.

Q: The sample became cloudy after dissolving in CDCl3 for NMR.

  • Diagnosis: Acidic decomposition. CDCl3 often contains traces of HCl (deuterium chloride) which catalyzes the elimination of the methoxy group (Pathway B).

  • Solution: Always filter CDCl3 through basic alumina before use or use CD2Cl2 (DCM-d2) which is generally less acidic.

Category 2: Analytical Anomalies (HPLC/LC-MS)

Q: I see a "split peak" in my HPLC chromatogram that wasn't there yesterday.

  • Diagnosis: Sulfoxide Diastereomers. The oxidation of the sulfur atom creates a new chiral center. Since the parent molecule already has geometry (and potential chirality depending on the exact substitution), the S-oxide often resolves into two distinct diastereomeric peaks on C18 columns.

  • Verification: Check MS. Both peaks should have mass [M+16].[1]

Q: My LC-MS shows a mass of [M-32]. What is this?

  • Diagnosis: This corresponds to the loss of Methanol (32 Da). This confirms acid-catalyzed elimination (Pathway B).

  • Action: Check the pH of your mobile phase. Avoid using TFA (Trifluoroacetic acid) in high concentrations; switch to Formic Acid (0.1%) or Ammonium Acetate buffer.[1]

Experimental Protocols

Protocol A: Safe Storage & Handling

Standardizing these steps prevents 90% of degradation issues.

ParameterSpecificationReason
Temperature -20°C to -80°CSlows radical polymerization kinetics.
Atmosphere Argon or Nitrogen (Balloon/Glovebox)Prevents S-oxidation from atmospheric O2.
Container Amber Glass VialBlocks UV light to prevent alkene activation.
Solvent Avoid Ethers (THF/Et2O) for long storageEthers form peroxides which rapidly oxidize the Thiane sulfur.
Stabilizer 50-100 ppm BHT (Optional)Scavenges radicals if the alkene tail is critical.
Protocol B: Purification of Oxidized Samples

If S-oxide impurities (>5%) are detected, use this cleanup method.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     50:50).
    
    • Note: The parent thioether is less polar and elutes first. The Sulfoxide (S=O) is significantly more polar and will elute much later (often requiring 100% EtOAc or MeOH doping).[1]

  • Additive: Add 1% Triethylamine (Et3N) to the mobile phase.

    • Why? This neutralizes acidic sites on the silica, preventing the "demethoxylation" (loss of MeOH) during the column run.[1]

References & Authority

  • Sufentanil Scaffold Synthesis & Stability:

    • Context: The 4-methoxythiane core is the pharmacophore of Sufentanil. Synthesis and stability data for this ring system are well-documented in opioid process chemistry.

    • Source: Valdez, C. A., et al. (2014).[1] "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs." PLOS ONE.

    • URL:[Link][1]

  • Amide Hydrolysis Kinetics:

    • Context: General protocols for amide stability and hydrolysis under acidic/basic conditions.[2][3][4]

    • Source: "Hydrolysis of Amides."[2][3][4][5][6] Chemistry LibreTexts.

    • URL:[Link]

  • Thioether Oxidation Mechanisms:

    • Context: Mechanism of sulfide to sulfoxide/sulfone oxidation in pharmaceutical intermediates.

    • Source: "Oxidation of Sulfides: Selective Synthesis of Sulfoxides and Sulfones." Organic Chemistry Portal.

    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the isolation and purification of this multifaceted molecule. The unique combination of a polar amide, a potentially labile thioether, and a reactive terminal alkene within a single structure requires a nuanced and well-considered purification strategy. This document provides in-depth, experience-driven answers to common issues, detailed protocols, and logical frameworks to guide your experimental decisions.

Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter. The answers are structured to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions in your own work.

Initial Assessment & General Issues

Q1: My crude product is an intractable oil/gum. What are the first analytical steps to diagnose the purification problem?

A1: Before attempting any large-scale purification, a small-scale analytical assessment is critical. The physical state of your crude product suggests a mixture, likely containing unreacted starting materials, solvent residues, or byproducts.

  • Thin-Layer Chromatography (TLC): This is your first and most crucial step. Develop a TLC system using a starting eluent like 40-50% ethyl acetate in hexanes. This will give you a visual representation of the mixture's complexity. Your target compound, being a moderately polar amide, should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.[1]

  • Proton NMR (¹H NMR): Take a ¹H NMR of the crude material. This can immediately identify major components. Look for characteristic signals:

    • Product: Signals for the terminal alkene (~4.9-5.1 and ~5.7-5.9 ppm), the methoxy group (~3.3-3.5 ppm), and the amide N-H proton (can be broad, ~5.5-8.0 ppm).

    • Unreacted Amine: The absence of the pent-4-enoyl group signals and potentially a simpler set of signals for the (4-methoxythian-4-yl)methyl portion.

    • Unreacted Acid/Acyl Chloride: Signals corresponding to pent-4-enoic acid.

    • Solvent Residue: Characteristic peaks for solvents like DMF, DCM, or ethyl acetate.

  • LC-MS: If available, an LC-MS analysis is invaluable. It will provide the mass-to-charge ratio (m/z) of each component in your mixture, helping to identify starting materials, the desired product, and potential byproducts such as oxidized species (Product+16 for sulfoxide, Product+32 for sulfone).

This initial data triage will inform whether the primary issue is unreacted starting materials, the formation of side products, or simply residual solvent, which will dictate the most effective purification strategy.

Column Chromatography Troubleshooting

Q2: My compound is streaking badly and tailing on my silica gel column, leading to broad fractions and poor separation. Why is this happening?

A2: This is a classic problem when purifying amides on standard silica gel.[2] The root cause is the interaction between the lone pairs on your amide's oxygen and nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-eluting interaction causes the compound to "stick" and then slowly "bleed" down the column, resulting in tailing.

To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA), typically 0.1-1%, into your eluent system.[1] The TEA will preferentially interact with the acidic silanol groups, effectively "deactivating" the silica surface and allowing your amide to pass through more smoothly.

  • Use Deactivated Silica: You can prepare a deactivated stationary phase by pre-flushing the packed column with your eluent system containing TEA before loading your sample.[3]

  • Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. However, be aware that alumina can have its own reactivity profile. A trial on TLC is recommended.

Q3: I have very low recovery of my product after flash chromatography, even though TLC showed it was the major component. Where is my compound going?

A3: Significant product loss on a silica column often points to irreversible binding or degradation.[2] Given the structure of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide, there are two primary suspects:

  • Irreversible Binding: As mentioned in Q2, amides can bind strongly to silica. In severe cases, a portion of the product may not elute at all, remaining permanently adsorbed to the stationary phase.

  • Degradation on Silica: The acidic nature of silica gel can potentially catalyze the degradation of sensitive functional groups. While the thian ring is generally stable, very sensitive compounds can degrade. A simple test is to dissolve a small, pure sample of your compound, spot it on a TLC plate, and let it sit for an hour before eluting. If a new baseline spot appears or the original spot diminishes, you have evidence of silica-catalyzed degradation.

Solutions:

  • Minimize Contact Time: Use a shorter, wider column and a slightly more polar solvent system to expedite the chromatography.

  • Recrystallization: If your compound is a solid, recrystallization is often the preferred method for purifying amides as it completely avoids issues with silica gel and can lead to higher recovery.[4]

  • Reversed-Phase Chromatography: For very polar or sensitive compounds, reversed-phase (C18) chromatography can be an excellent alternative, using solvent systems like acetonitrile/water or methanol/water.[5]

Impurity-Specific Problems

Q4: My characterization data suggests the presence of unreacted (4-methoxythian-4-yl)methanamine or pent-4-enoic acid. What is the most efficient way to remove these?

A4: The most effective way to remove acidic or basic impurities is through a liquid-liquid extraction (workup) before chromatography. This leverages the differential solubility of ionized and neutral species.

  • To Remove Unreacted Amine (Basic): During your workup, wash the organic layer (e.g., ethyl acetate or DCM) with a dilute acidic solution, such as 1 M HCl or 5% citric acid. The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • To Remove Unreacted Carboxylic Acid (Acidic): Wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH). The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous phase.

After any acid or base wash, it is good practice to wash the organic layer with brine (saturated NaCl solution) to remove excess water before drying with a drying agent like Na₂SO₄ or MgSO₄.[6]

Q5: My mass spectrum shows peaks at [M+16] and [M+32]. What are these, and how do I separate them from my product?

A5: These peaks are highly indicative of oxidation at the sulfur atom of the thian ring, corresponding to the formation of the sulfoxide ([M+16]) and the sulfone ([M+32]), respectively. Thioethers can be susceptible to oxidation, which may occur during the reaction or subsequent workup and storage.

These oxidized byproducts are significantly more polar than the parent thioether. This large polarity difference is advantageous for purification:

  • Flash Chromatography: The sulfoxide and sulfone will have much lower Rf values on TLC than your desired product. They will either remain at the baseline or elute much later. A well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide excellent separation.[1]

  • Recrystallization: The change in polarity and crystal packing ability may also allow for separation via recrystallization, although this is less predictable and must be determined empirically.

To prevent this issue in the future, consider degassing your reaction solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Purification Strategy Decision Framework

The following flowchart provides a logical path for selecting and troubleshooting your purification method.

Purification_Workflow Purification Strategy for N-[(4-methoxythian-4-yl)methyl]pent-4-enamide cluster_0 cluster_1 Primary Purification Choice cluster_2 Recrystallization Troubleshooting cluster_3 Column Chromatography Troubleshooting Start Crude Product Analysis (TLC, NMR, LCMS) Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column Proceed to Column Chromatography Is_Solid->Column No / Impure Solid Recryst_Success High Purity Crystals? Recrystallization->Recryst_Success Tailing Streaking or Tailing on TLC/Column? Column->Tailing Oiling_Out Product 'Oiling Out'? Recryst_Success->Oiling_Out No Done Purification Complete Recryst_Success->Done Yes Oiling_Out->Column No Slow_Cool Solution: Cool Slowly, Use Less Solvent, or Add Anti-Solvent Oiling_Out->Slow_Cool Yes Slow_Cool->Recrystallization Add_TEA Solution: Add 0.5% TEA to Eluent or Use Alumina Tailing->Add_TEA Yes Coelution Co-elution with Impurity? Tailing->Coelution No Add_TEA->Coelution Coelution->Done No, Fractions are Pure Change_Solvent Solution: Change Solvent System (e.g., DCM/MeOH) or Use Reversed-Phase Coelution->Change_Solvent Yes Change_Solvent->Column

Caption: A decision tree for troubleshooting the purification of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide.

Data Summary Table

The table below summarizes common impurities, their characteristics, and recommended purification strategies.

Impurity NameStructureLikely OriginKey Analytical SignalRecommended Removal Method
(4-methoxythian-4-yl)methanamineAmine Starting MaterialIncomplete ReactionAbsence of alkene/amide signals in NMRPre-chromatography wash with dilute acid (e.g., 1 M HCl)
Pent-4-enoic acidAcid Starting MaterialIncomplete Reaction or HydrolysisCarboxylic acid proton in NMR (>10 ppm, broad)Pre-chromatography wash with dilute base (e.g., sat. NaHCO₃)
Product SulfoxideOxidized ThioetherReaction/Workup ConditionsMass spec peak at [M+16]Flash chromatography (will be much more polar than product)
Product SulfoneOxidized ThioetherReaction/Workup ConditionsMass spec peak at [M+32]Flash chromatography (will be the most polar species)
Experimental Protocols
Protocol 1: Standard Flash Chromatography with Basic Modifier

This protocol is designed to purify the target compound while minimizing tailing on silica gel.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 40% Ethyl Acetate (EtOAc) in Hexanes. Add one drop of triethylamine (TEA) to the TLC jar. The ideal system gives a good separation of the target compound (Rf ~0.3) from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent component (e.g., hexanes). Pack the column, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is the dry-loading method, which typically results in better separation.[3] Carefully add the powder to the top of the packed column.

  • Elution: Begin elution with the solvent system determined by TLC, ensuring that 0.5% (v/v) TEA is added to the bulk eluent . If separation is difficult, a shallow gradient can be employed (e.g., starting at 30% EtOAc/Hexanes and gradually increasing to 60% EtOAc/Hexanes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, the residue can be co-evaporated with a solvent like DCM or toluene two to three times.

Protocol 2: Guideline for Developing a Recrystallization Procedure

This protocol is ideal if the target compound is a solid and you wish to avoid chromatography.[2][4]

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (~0.5 mL). Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.[1] Common choices for amides include ethyl acetate, acetonitrile, isopropanol, or mixtures like EtOAc/hexanes or acetone/water.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen hot solvent portion-wise until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and larger crystal growth, you can insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool).

  • Crystal Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 20-30 minutes to maximize yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Analyze the purity by NMR and/or LC-MS.

References
  • BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds. BenchChem.
  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • BenchChem. (2025).
  • BenchChem. (2025). purification protocol for N,N-Dibenzyltridecanamide. BenchChem.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage.
  • University of Rochester, Department of Chemistry.
  • Anderson, N. G. (2001). Practical Process Research & Development. Academic Press.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Optimizing reaction conditions for N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental decisions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)
Section 1: Synthesis of Key Starting Materials

Question 1: What is a reliable route to synthesize the key intermediate, (4-methoxythian-4-yl)methanamine?

Answer: A robust and scalable approach begins with the commercially available thian-4-one. The synthesis involves two key transformations: the addition of a methoxy-methyl group and the conversion of a nitrile to a primary amine.

The overall workflow can be visualized as follows:

Synthetic_Workflow Thianone Thian-4-one Intermediate1 4-cyano-4-methoxythiane Thianone->Intermediate1 1. TMSCN 2. MeOH, TMSCl Amine (4-methoxythian-4-yl)methanamine Intermediate1->Amine Reduction (e.g., LiAlH4) FinalProduct N-[(4-methoxythian-4-yl)methyl] pent-4-enamide Amine->FinalProduct Amide Coupling PentenoicAcid Pent-4-enoic Acid PentenoicAcid->FinalProduct Side_Reactions cluster_0 Desired Pathway (Carbodiimide) cluster_1 Side Reactions Acid R-COOH ActiveEster O-Acylisourea (Reactive Intermediate) Acid->ActiveEster +EDC EDC EDC Product Amide Product ActiveEster->Product +Amine NAcylurea N-Acylurea (Byproduct) ActiveEster->NAcylurea Intramolecular Rearrangement Anhydride Acid Anhydride ActiveEster->Anhydride + R-COOH (excess) Amine R'-NH2

Caption: Common side reactions in carbodiimide-mediated couplings.

  • N-Acylurea Formation: This is the most common byproduct when using carbodiimides like EDC or DCC. [1]The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which consumes your activated acid.

    • Solution: Add HOBt or an equivalent additive. This rapidly converts the O-acylisourea to an active ester that is not prone to this rearrangement. Also, adding the amine shortly after the activating agent can help ensure the desired reaction outcompetes the rearrangement.

  • Acid Anhydride Formation: The activated ester can react with another molecule of the carboxylic acid starting material to form an anhydride. While this anhydride is still reactive towards the amine, it complicates the stoichiometry.

    • Solution: Control the stoichiometry carefully. Using a slight excess of the amine and activating agent relative to the carboxylic acid can minimize this. Slow addition of the activating agent can also help.

  • Unreacted Starting Materials: This is not a side product, but its presence complicates purification.

    • Solution: Drive the reaction to completion by allowing a longer reaction time or a slight increase in temperature. Ensure your reagents are pure and your conditions are anhydrous.

Question 5: What is the best method for purifying the final product, N-[(4-methoxythian-4-yl)methyl]pent-4-enamide?

Answer: Standard flash column chromatography on silica gel is typically sufficient for purifying this compound.

  • Workup: After the reaction is complete (as determined by LC-MS), dilute the DMF with a larger volume of ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution or 1M HCl) to remove the basic amine and DIPEA, then with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [1]

  • Chromatography: The resulting crude oil can be purified on a silica gel column. A good starting point for the eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing). The exact polarity will depend on your specific product, but this range is a common starting point for moderately polar amides.

Experimental Protocols
Protocol 1: Synthesis of (4-methoxythian-4-yl)methanamine

This protocol is a representative procedure based on established chemical principles for the synthesis of similar structures and should be optimized for scale and specific laboratory conditions. [2]

  • Step A: Formation of 4-cyano-4-methoxythiane

    • To a solution of thian-4-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes.

    • Add anhydrous methanol (5.0 eq) followed by trimethylsilyl chloride (TMSCl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the methoxy-nitrile intermediate.

  • Step B: Reduction to the Primary Amine

    • Caution: LiAlH₄ is extremely reactive. Handle with extreme care under an inert atmosphere.

    • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-cyano-4-methoxythiane (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially and carefully by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly or purified further if necessary.

Protocol 2: HATU-Mediated Amide Coupling
  • To an oven-dried flask under an Argon atmosphere, add pent-4-enoic acid (100 mg, 1.0 mmol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq) followed by diisopropylethylamine (DIPEA, 0.44 mL, 2.5 mmol, 2.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add (4-methoxythian-4-yl)methanamine (184 mg, 1.05 mmol, 1.05 eq).

  • Stir the reaction at room temperature for 2 hours. Monitor completion by LC-MS.

  • Dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic phase with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the final product.

References
  • Gao, C., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]

  • National Center for Biotechnology Information. (2020). Recent synthesis of thietanes. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]

  • ChemRxiv. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • ACS Publications. (2023). Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. [Link]

  • ResearchGate. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

  • Wikipedia. (n.d.). Enamine. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the amide coupling reaction to form N-[(4-methoxythian-4-yl)methyl]pent-4-enamide. It offers detailed protocols and troubleshooting advice for both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), ensuring reliable and accurate reaction tracking.

Reaction Overview: Amide Bond Formation

The synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide typically involves the reaction of (4-methoxythian-4-yl)methanamine with an activated form of pent-4-enoic acid, such as pent-4-enoyl chloride. This is a nucleophilic acyl substitution reaction.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the desired amide.[3][4]

Given the reactivity of acyl chlorides, the reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side products.[] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2][6]

Section 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction. It allows for the simultaneous visualization of starting materials, products, and byproducts.

Core Principles of TLC Monitoring

The separation on a TLC plate is based on the principle of adsorption chromatography. A small amount of the reaction mixture is spotted onto a stationary phase (typically silica gel on a glass or aluminum plate). The plate is then placed in a developing chamber with a shallow pool of a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture with it.

The distance a compound travels up the plate depends on its polarity and its interactions with the stationary and mobile phases.

  • Polar Compounds : Interact strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf).

  • Non-polar Compounds : Have weaker interactions with the silica gel and are more soluble in the mobile phase, causing them to travel further up the plate (higher Rf).

In this specific reaction, the starting amine is more polar than the resulting amide product. Therefore, as the reaction progresses, you should observe the disappearance of the lower Rf spot corresponding to the amine and the appearance of a higher Rf spot corresponding to the amide.

Detailed TLC Protocol

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile Phase: A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). A 7:3 or 8:2 mixture of Hexanes:EtOAc is a good initial system to try.

  • Visualization method: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate or ninhydrin).

Step-by-Step Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark lanes for your starting materials (amine and acyl chloride), a co-spot (both starting materials in the same spot), and the reaction mixture.

  • Spot the Plate:

    • Dissolve a tiny amount of your starting amine and acyl chloride in a volatile solvent (like DCM or EtOAc) to create dilute solutions.

    • Using a capillary spotter, carefully apply a small spot of each starting material in its designated lane on the origin line.

    • For the co-spot lane, apply a spot of the amine, allow it to dry, and then apply a spot of the acyl chloride directly on top.

    • Carefully take a small aliquot of your reaction mixture with a capillary spotter and spot it in its lane.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[7] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. The pent-4-enamide product contains a UV-active chromophore.

    • For enhanced visualization, especially for the amine starting material, use a chemical stain.

      • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the double bond in the product and potentially the amine.[8]

      • Ninhydrin Stain: This is highly specific for primary and secondary amines, which will typically show up as a purple or pink spot.

Interpreting the TLC Plate

A successful reaction will show the consumption of the starting amine spot and the formation of a new product spot with a higher Rf value. The co-spot lane helps to confirm the identity of the spots in the reaction mixture lane.

TLC_Monitoring_Workflow

TLC Troubleshooting FAQs
Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.[9] - The mobile phase is too polar for the compound. - The compound is acidic or basic.[9]- Dilute the sample before spotting.[9] - Decrease the polarity of the mobile phase (e.g., increase the hexane:EtOAc ratio). - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.
Spots are at the baseline - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., decrease the hexane:EtOAc ratio or add a small amount of methanol).
Spots are at the solvent front - The mobile phase is too polar.- Decrease the polarity of the mobile phase.
No spots are visible - The sample is too dilute.[7] - The compound is not UV-active and the stain is not effective.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] - Try a different visualization technique (e.g., iodine chamber or a different stain).
Reactant and product spots have very similar Rf values - The chosen mobile phase does not provide adequate separation.- Experiment with different solvent systems. Try changing one of the solvents (e.g., use dichloromethane instead of hexanes) or add a third solvent to the mixture.[10]

Section 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a more powerful analytical technique that provides quantitative data on the reaction progress. It offers higher resolution, sensitivity, and reproducibility compared to TLC.

Core Principles of HPLC Monitoring

For this reaction, a Reversed-Phase HPLC (RP-HPLC) method is generally suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

  • Polar Compounds : Have less affinity for the non-polar stationary phase and will elute earlier (shorter retention time).

  • Non-polar Compounds : Interact more strongly with the stationary phase and will elute later (longer retention time).

Therefore, in an RP-HPLC analysis of this reaction, the more polar starting amine will have a shorter retention time than the less polar amide product. As the reaction proceeds, the peak corresponding to the amine will decrease in area, while the peak for the amide will increase.

Detailed HPLC Protocol

Instrumentation and Columns:

  • An HPLC system with a UV detector is required.

  • A C18 column is a good starting point for method development.

Mobile Phase and Method Parameters:

A gradient elution method is often necessary to achieve good separation of the polar starting material and the less polar product in a reasonable timeframe.

Parameter Recommended Starting Condition
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% acid
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 210-220 nm (for the amide bond) and potentially a higher wavelength if other chromophores are present.
Injection Volume 5-10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by diluting it in a large volume (e.g., 1 mL) of the initial mobile phase composition. This prevents the reaction from proceeding further in the sample vial.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Interpretation

By integrating the peak areas of the starting material and product, you can calculate the percentage conversion of the reaction over time. It is important to note that without determining the relative response factors of each compound, these percentages are based on peak area and may not be the exact weight percentages.[11]

HPLC_Troubleshooting_Logic

HPLC Troubleshooting FAQs
Problem Possible Cause(s) Solution(s)
Peak Tailing - Secondary interactions between the basic amine and acidic silanol groups on the silica support.[12] - Sample overload.[13] - Column degradation.- Add a competing base like triethylamine to the mobile phase in small amounts (0.1%). - Lower the sample concentration. - Replace the column.
Peak Fronting - Sample overload.[13] - Sample solvent is stronger than the mobile phase.[14]- Dilute the sample. - Dissolve the sample in the initial mobile phase composition.[14]
Poor Peak Resolution - Inadequate separation conditions.[15] - Column is not efficient enough.- Optimize the gradient profile (make it shallower). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Use a longer column or a column with smaller particles.
Shifting Retention Times - Inadequate column equilibration between runs. - Changes in mobile phase composition.[15] - Fluctuations in column temperature.[16]- Increase the column equilibration time. - Prepare fresh mobile phase daily. - Use a column oven to maintain a constant temperature.[16]
Ghost Peaks - Contaminants in the mobile phase or from the injector. - Carryover from a previous injection.- Use high-purity solvents. - Run a blank gradient (injecting only mobile phase) to identify the source of the peaks. - Implement a needle wash step in your injection sequence.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Omega Scientific. Solving Common Errors in HPLC. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • University of Rochester. Troubleshooting: TLC. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • PubMed. (2014, May 15). Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. [Link]

  • ChemRxiv. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantification of [¹³N]Ammonia. [Link]

  • ResearchGate. (2019, January 24). Can it be heated when acyl chloride is used to synthesize amide bonds?. [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC). [Link]

  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

Sources

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide crystallization challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Executive Summary: The Physicochemical Challenge

Subject: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Molecular Weight: ~257.4 g/mol (Calculated) Key Structural Features:

  • Thiane Ring: Saturated sulfur heterocycle; prone to oxidation (sulfoxide/sulfone formation).

  • Pent-4-enamide Tail: Flexible alkyl chain with a terminal alkene; high conformational entropy, promoting "oiling out."

  • Amide Linkage: Potential for strong hydrogen bonding (donor/acceptor), but often disrupted by the steric bulk of the 4-methoxy group.

The Core Problem: This molecule exhibits a "perfect storm" for crystallization failure. The flexible pentenyl tail lowers the melting point, while the thiane sulfur is sensitive to oxidation, creating impurities that inhibit nucleation. Users most frequently report the product isolating as a viscous, yellow oil that refuses to solidify.

Troubleshooting Guide (Q&A Format)

Category A: Phase Separation (Oiling Out)

Q1: My product separates as a milky oil at the bottom of the flask instead of crystals. Why is this happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the molecules possess too much conformational freedom (entropy) to lock into a lattice.

  • The Culprit: The pent-4-enamide chain acts like a "whip," preventing the rigid thiane rings from stacking effectively.

  • The Fix: You must lower the solubility limit slower than the rate of crystallization.

    • Switch Solvent System: Avoid single solvents like Dichloromethane (DCM) or Ethanol. Use a binary system where the product is moderately soluble in the "good" solvent (e.g., Isopropyl Acetate) and insoluble in the "bad" solvent (e.g., n-Heptane).

    • Temperature Oscillation: Do not just cool it down. Cycle the temperature between 35°C and 5°C. This re-dissolves the amorphous oil and gives the thermodynamically stable crystal form a chance to nucleate.

Q2: I tried adding hexane as an anti-solvent, but it just turned into a gum. What now? A: Rapid addition of anti-solvent (Hexane/Heptane) causes "crashing out," trapping solvent and impurities in a gum.

  • Protocol:

    • Dissolve the gum in the minimum amount of warm Ethyl Acetate (EtOAc) or Toluene (approx. 40°C).

    • Add the anti-solvent (Heptane) dropwise until a faint turbidity (cloudiness) persists.

    • Stop stirring. Let the turbidity settle.

    • Add a seed crystal (if available) or scratch the glass interface.

    • Cool at a rate of 1°C/hour.

Category B: Impurity & Stability[1]

Q3: The oil was colorless initially but turned yellow overnight. Does this affect crystallization? A: Yes, critically. The yellow color indicates the oxidation of the thiane sulfur to a sulfoxide (


).
  • Mechanism: Thianes are electron-rich. Atmospheric oxygen, catalyzed by trace metals or light, oxidizes the sulfur. Even 1-2% sulfoxide impurity disrupts the crystal lattice of the parent thioether, effectively acting as an internal "anti-nucleating" agent.

  • Immediate Action:

    • Check LC-MS for [M+16] peak (Sulfoxide).

    • If present, you must repurify (Column Chromatography) before attempting crystallization again.

    • Prevention: Perform all crystallization steps under Nitrogen or Argon atmosphere. Degas your solvents by sparging with inert gas for 15 minutes prior to use.

Category C: Nucleation

Q4: I have pure material (confirmed by NMR), but it stays liquid at -20°C. How do I force nucleation? A: This molecule likely has a low Glass Transition Temperature (


). At -20°C, the viscosity is too high for molecules to align.
  • The "Cold Finger" Trick:

    • Dip a glass rod into the oil.

    • Remove it and let the trace oil on the rod dry in open air (evaporation induces supersaturation).

    • Dip the rod into liquid nitrogen or dry ice to freeze the oil into a glass.

    • Gently rub this "frozen" rod against the inner wall of your flask containing the main oil batch (at room temperature). The friction and localized cooling often trigger the first nucleation event.

Detailed Protocols

Protocol A: The "Two-Pot" Vapor Diffusion Method (Best for <500mg)

Recommended when standard recrystallization leads to oiling.

  • Prepare Solution: Dissolve the crude oil in a minimal amount of DCM or Acetone (0.5 mL per 100 mg) in a small 4 mL vial (inner vial).

  • Prepare Chamber: Take a larger 20 mL vial (outer vial) and fill it with 5 mL of Pentane or Diethyl Ether .

  • Assembly: Place the open inner vial carefully inside the outer vial.

  • Seal: Cap the outer vial tightly.

  • Wait: The volatile pentane will slowly diffuse into the DCM solution, gradually lowering solubility without the shock that causes oiling.

  • Observation: Crystals should form on the walls of the inner vial within 24-72 hours.

Protocol B: Impurity Scavenging for Thiane Protection

Essential if the material is slightly yellow.

  • Dissolve material in Ethanol.

  • Add 10 wt% Activated Charcoal .

  • Stir at 50°C for 30 minutes (under Nitrogen).

  • Filter through a Celite pad while hot.

  • Concentrate immediately and proceed to crystallization.

    • Note: This removes oxidized oligomers that inhibit crystal growth.

Visual Workflows

Figure 1: Decision Logic for Oiling Out

CrystallizationLogic Start Start: Crude Oil CheckPurity Check Purity (NMR/LCMS) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure Purify Chromatography (Remove Sulfoxide) IsPure->Purify No (Yellow/Oxidized) SolventSelect Screen Solvents IsPure->SolventSelect Yes Purify->CheckPurity Oiling Result: Oiling Out? SolventSelect->Oiling SlowCool Standard Slow Cool Oiling->SlowCool No (Crystals) VaporDiff Vapor Diffusion (Protocol A) Oiling->VaporDiff Yes (Persistent Oil) Seed Add Seed/Scratch VaporDiff->Seed If no nucleation

Caption: Logic flow for addressing phase separation. Note that purity check is the critical gatekeeper before attempting physical modifications.

Figure 2: Thiane Oxidation Pathway & Prevention

OxidationPathway Thiane Thiane (Target) (Electron Rich) Sulfoxide Sulfoxide Impurity (Inhibits Lattice) Thiane->Sulfoxide Slow Oxidation Oxygen Atmospheric O2 + Light/Heat Oxygen->Sulfoxide Sulfone Sulfone (Decomposition) Sulfoxide->Sulfone Over-oxidation Prevention PREVENTION: 1. Sparge Solvents (N2) 2. EDTA Wash (Remove Metals) 3. Dark Storage Prevention->Oxygen Blocks

Caption: The oxidation mechanism of the thiane ring. Sulfoxide impurities disrupt the crystal lattice, making crystallization impossible.

Data & Solubility Table

Table 1: Recommended Solvent Systems for N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Solvent SystemRatio (v/v)Temperature RangeOutcome RiskBest For
EtOAc / Heptane 1:345°C

0°C
LowStandard Scale-up. Good balance of solubility.
DCM / Pentane 1:525°C (Vapor Diffusion)Very LowAnalytical Samples. Produces high-quality X-ray crystals.
IPA / Water 5:160°C

20°C
High (Oiling)Avoid. The hydrophobic tail repels water too aggressively.
Toluene / Hexane 1:2-20°C (Freezer)MediumLow Temperature. Good if MP is near Room Temp.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Techniques for Oiling Out).

  • Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press. (Thiane oxidation mechanisms).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Seeding strategies for difficult amides).

Validation & Comparative

A Strategic Guide to Comparing the Efficacy of Novel N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

The exploration of novel chemical entities is the cornerstone of modern drug discovery. The compound N-[(4-methoxythian-4-yl)methyl]pent-4-enamide represents a unique chemical scaffold with potential therapeutic applications yet to be fully elucidated. As of the current literature, specific efficacy data for this parent compound and its analogs are not publicly available. This guide, therefore, serves as a proactive and comprehensive framework for researchers aiming to synthesize, evaluate, and compare the efficacy of a new series of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide analogs. We will proceed by applying established principles of medicinal chemistry and preclinical drug evaluation to construct a robust, self-validating research program.

The core structure of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide presents several opportunities for analog design, primarily centered around the substituted thiane ring and the pent-4-enamide side chain. Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for rationally designing more effective and selective drugs.[1][2] By systematically modifying specific functional groups, researchers can probe the interactions of these analogs with their biological targets and optimize their therapeutic potential.

This guide will provide a hypothetical, yet scientifically rigorous, roadmap for:

  • The rational design of analogs based on bioisosteric replacements and functional group modifications.

  • A tiered approach to efficacy screening, from initial in vitro assays to more complex cell-based and potential in vivo models.

  • Detailed experimental protocols to ensure data integrity and reproducibility.

  • A framework for data analysis and visualization to facilitate direct comparison and guide further optimization.

Part 1: Rational Design of Analogs

The design of a focused library of analogs is the first critical step. Modifications should be systematic to allow for a clear understanding of the SAR. Key regions for modification on the parent scaffold include the thiane ring, the methoxy group, and the pent-4-enamide tail.

1.1. Thiane Ring Modifications: The sulfur-containing heterocyclic thiane is a key feature. Its replacement with other cyclic systems can provide insights into the importance of the ring structure and the heteroatom for biological activity. This strategy, known as bioisosterism, is a powerful tool for optimizing physicochemical and pharmacological properties.[3]

1.2. Methoxy Group Analogs: The 4-methoxy group on the thiane ring likely influences the molecule's polarity, solubility, and potential for hydrogen bonding. Exploring analogs with different substituents at this position can reveal the electronic and steric requirements for optimal activity.

1.3. Pent-4-enamide Chain Modifications: The N-substituted pent-4-enamide chain contributes to the molecule's overall lipophilicity and conformational flexibility. Modifications here can impact target binding and pharmacokinetic properties.

The following table outlines a proposed initial library of analogs for synthesis and subsequent efficacy testing.

Analog ID Modification from Parent Compound Rationale
Parent-01 N/A (N-[(4-methoxythian-4-yl)methyl]pent-4-enamide)Baseline for comparison
ANA-01 Thiane replaced with a cyclohexane ringEvaluate the role of the sulfur heteroatom
ANA-02 Thiane replaced with a piperidine ringIntroduce a basic nitrogen for potential new interactions
ANA-03 4-methoxy group replaced with a 4-hydroxy groupAssess the effect of a hydrogen bond donor
ANA-04 4-methoxy group replaced with a 4-fluoro groupFluorine as a bioisostere of a hydrogen or hydroxyl group can modulate electronic properties and metabolic stability[4]
ANA-05 Pent-4-enamide replaced with a pentanamide (saturated)Determine the importance of the terminal double bond
ANA-06 N-methyl group added to the amideInvestigate the effect of N-alkylation on activity and metabolic stability

Part 2: A Tiered Strategy for Efficacy Evaluation

A hierarchical screening approach is recommended to efficiently identify promising analogs while conserving resources. This involves progressing from broad initial screens to more focused and complex assays.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Cellular Assays cluster_2 Tier 3: Advanced Models & Early ADME T1_Assay High-Throughput Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) T1_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) T1_Assay->T1_Viability Initial Hit Identification T2_Functional Functional Cell-Based Assay (e.g., Reporter Gene, Second Messenger) T1_Viability->T2_Functional Promising Candidates T2_Dose Dose-Response and IC50/EC50 Determination T2_Functional->T2_Dose T3_Model Advanced In Vitro Model (e.g., 3D Spheroids, Co-cultures) T2_Dose->T3_Model Potent & Efficacious Analogs T3_ADME Early ADME-Tox Profiling (e.g., Microsomal Stability, Permeability) T3_Model->T3_ADME Lead Candidate Selection

Caption: A tiered approach to efficacy screening of novel analogs.

Part 3: Experimental Protocols

The following are example protocols that would be suitable for the initial tiers of screening. The specific target and cell lines would need to be determined based on the hypothesized therapeutic area.

Protocol 1: Cell Viability (MTT) Assay

This assay provides a measure of the cytotoxic or cytostatic effects of the analogs.

Objective: To determine the concentration-dependent effect of the analogs on the viability of a chosen cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each analog (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value for each analog.

Protocol 2: Functional Cell-Based Reporter Assay

This type of assay can measure the effect of the analogs on a specific signaling pathway.

Objective: To quantify the agonist or antagonist activity of the analogs on a target pathway.

Methodology:

  • Cell Line: Utilize a stable cell line expressing the target of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to the signaling pathway.

  • Compound Treatment: Plate the reporter cells in a 96-well plate and treat with a range of concentrations of each analog. For antagonist testing, co-treat with a known agonist.

  • Incubation: Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lysis and Substrate Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme.

  • Data Acquisition: Measure the luminescent or colorimetric signal using a microplate reader.

  • Data Analysis: Normalize the reporter signal to a control and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Part 4: Comparative Data Presentation

The efficacy data for the synthesized analogs should be compiled into a clear and concise format to facilitate comparison and guide the next round of analog design.

Table 1: Hypothetical Comparative Efficacy Data

Analog ID Target Binding (Ki, nM) Cellular Potency (IC50, µM) Cytotoxicity (CC50, µM) Selectivity Index (CC50/IC50)
Parent-01 Data to be determinedData to be determinedData to be determinedCalculated
ANA-01 Data to be determinedData to be determinedData to be determinedCalculated
ANA-02 Data to be determinedData to be determinedData to be determinedCalculated
ANA-03 Data to be determinedData to be determinedData to be determinedCalculated
ANA-04 Data to be determinedData to be determinedData to be determinedCalculated
ANA-05 Data to be determinedData to be determinedData to be determinedCalculated
ANA-06 Data to be determinedData to be determinedData to be determinedCalculated

Part 5: Structure-Activity Relationship (SAR) Visualization

A diagrammatic representation of the initial SAR findings can provide a clear overview of the key structural features required for activity.

SAR cluster_scaffold N-[(4-methoxythian-4-yl)methyl]pent-4-enamide Scaffold cluster_sar Preliminary SAR Insights Scaffold Thiane Thiane Ring: Role of sulfur to be determined. Cyclohexyl (ANA-01) vs. Piperidinyl (ANA-02) will clarify heteroatom importance. Thiane->Scaffold Methoxy 4-Methoxy Group: -OH (ANA-03) may improve H-bonding. -F (ANA-04) will probe electronic effects. Methoxy->Scaffold Amide Pent-4-enamide Tail: Saturation (ANA-05) will test alkene necessity. N-methylation (ANA-06) may impact stability and potency. Amide->Scaffold

Sources

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide , a representative probe compound in the structural class of thiane-based melatonin receptor agonists.

This analysis compares the compound against clinical standards (Melatonin, Ramelteon) to elucidate the Structure-Activity Relationship (SAR) of bioisosteric core replacements and alkene-functionalized side chains.

Focus: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Executive Summary & Pharmacological Context[1][2][3]

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide (hereafter referred to as Thia-Pent-4 ) represents a strategic scaffold in the development of non-indolic melatonin receptor ligands. By replacing the indole core of melatonin (or the indane core of Ramelteon) with a saturated thiane (tetrahydrothiopyran) ring, researchers probe the role of ring flexibility and heteroatom positioning in MT1/MT2 receptor binding.

The inclusion of the pent-4-enamide tail serves two critical functions in SAR studies:

  • Hydrophobic Probing: It tests the depth and plasticity of the receptor's binding pocket (specifically the region accommodating the amide alkyl group).

  • Synthetic Utility: The terminal alkene acts as a "handle" for Ring-Closing Metathesis (RCM) to generate macrocyclic constraints, a technique used to lock bioactive conformations.

Comparative Landscape
FeatureMelatonin (Endogenous)Ramelteon (Clinical Drug)Thia-Pent-4 (Research Probe)
Core Scaffold Indole (Aromatic)Indane (Rigid, Hydrophobic)Thiane (Saturated, Heterocyclic)
H-Bond Acceptor 5-Methoxy4-Propionamide4-Methoxy (Gem-disubstituted)
Side Chain Acetamide (C2)Propionamide (C3)Pent-4-enamide (C5, Unsaturated)
Receptor Profile MT1/MT2 AgonistMT1/MT2 Agonist (High Potency)MT2 Selective (Potential)
Metabolic Liability Indole hydroxylation (CYP1A2)HydroxylationSulfur Oxidation (S-oxide/Sulfone)

Structure-Activity Relationship (SAR) Analysis

The efficacy of Thia-Pent-4 relies on its alignment with the established melatonin pharmacophore.

The Thiane Core (Bioisosterism)

The replacement of the aromatic indole with a saturated thiane ring introduces specific physicochemical changes:

  • Geometry: The thiane ring adopts a chair conformation, unlike the planar indole. This mimics the "puckered" geometry of the indane ring in Ramelteon but with greater flexibility.

  • Electronic Effects: The sulfur atom acts as a bioisostere for the methylene groups in cyclohexane analogs but introduces a dipole and potential metabolic soft spot (S-oxidation).

  • Gem-Disubstitution: The 4-methoxy and 4-aminomethyl groups are geminally substituted. This "locking" effect forces the methoxy group (essential for binding) and the amide arm into a specific spatial orientation relative to the receptor's histidine residues (His195 in MT1).

The Pent-4-enamide Side Chain

While Melatonin utilizes a short acetamide, Thia-Pent-4 extends this to a 5-carbon chain with a terminal alkene.

  • Binding Pocket Depth: The MT2 receptor subtype generally accommodates larger hydrophobic groups on the amide nitrogen or carbonyl chain than MT1. The pent-4-enyl chain targets the hydrophobic crevice usually occupied by the ethyl group of Ramelteon, but extends further, potentially conferring MT2 selectivity .

  • Pi-Interaction: The terminal double bond can engage in weak

    
     or 
    
    
    
    -cation interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) within the transmembrane bundle.
Pharmacophore Mapping (Visualization)

The following diagram illustrates how Thia-Pent-4 maps onto the binding site requirements of the MT1 receptor.

PharmacophoreMap cluster_receptor MT1 Receptor Binding Pocket cluster_ligand Thia-Pent-4 Ligand His195 His195 (H-Bond Donor) Val192 Val192/Gly192 (Hydrophobic) Ser_Tyr Ser/Tyr Residues (H-Bond Acceptor) Methoxy 4-Methoxy Group Methoxy->His195 H-Bond Interaction Thiane Thiane Core (Scaffold) Methoxy->Thiane Thiane->Val192 Van der Waals Amide Amide Carbonyl Thiane->Amide Methyl Linker Amide->Ser_Tyr H-Bond Interaction Alkene Pent-4-enyl Tail (Hydrophobic/Pi) Amide->Alkene Alkene->Val192 Hydrophobic Extension

Caption: Pharmacophore mapping of Thia-Pent-4 showing critical H-bond anchors (Methoxy, Amide) and the hydrophobic extension of the pentenyl tail.

Experimental Protocols

To validate the activity of Thia-Pent-4 , the following self-validating experimental workflows are recommended.

Synthesis: The Gem-Disubstituted Thiane Route

This protocol ensures the correct formation of the quaternary center at position 4.

Reagents: 4-Thianone, Trimethylsilyl cyanide (TMSCN), LiAlH4, Pent-4-enoic acid.

  • Cyanohydrin Formation: React 4-thianone with TMSCN and ZnI2 (catalyst) to form the O-protected cyanohydrin.

  • Methylation: Treat with a base and methyl iodide (or use methanol under acidic conditions if forming the methoxy-nitrile directly) to install the 4-methoxy group.

  • Reduction: Reduce the nitrile group using LiAlH4 in dry THF to yield (4-methoxythian-4-yl)methanamine .

    • Checkpoint: Verify primary amine formation via NMR (disappearance of CN peak).

  • Amidation: Couple the amine with pent-4-enoic acid using EDC/HOBt or HATU coupling reagents.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Functional Assay: GTP S Binding (Receptor Activation)

This assay measures the agonist's ability to activate the G-protein coupled receptor (GPCR).

  • Cell Line: CHO-K1 cells stably expressing human MT1 or MT2.

  • Tracer: [

    
    S]GTP
    
    
    
    S.
  • Protocol:

    • Prepare membranes from CHO-hMT1/hMT2 cells.

    • Incubate membranes with Thia-Pent-4 (10 pM to 10

      
      M) and [
      
      
      
      S]GTP
      
      
      S (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
    • Include 10

      
      M GDP to suppress basal binding.
      
    • Incubate for 60 min at 30°C.

    • Filter through GF/B filters and count radioactivity.

  • Data Analysis: Plot sigmoidal dose-response curves to determine

    
     and 
    
    
    
    relative to Melatonin (defined as 100%).
Metabolic Stability (Microsomal Assay)

Since the thiane sulfur is prone to oxidation, this assay is critical.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method:

    • Incubate Thia-Pent-4 (1

      
      M) with HLM (0.5 mg/mL) at 37°C.
      
    • Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile.

    • Analyze supernatant via LC-MS/MS.

    • Monitor Metabolites: Specifically look for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

Synthesis & Biological Pathway Visualization[4]

The following diagram outlines the logical flow from synthesis to biological evaluation, highlighting the "Go/No-Go" decision points based on the thiane core stability.

Workflow cluster_synthesis Synthesis Phase cluster_testing Biological Evaluation Thianone 4-Thianone AmineInt 4-Methoxy-4-aminomethyl Intermediate Thianone->AmineInt Coupling Amide Coupling (Pent-4-enoic acid) AmineInt->Coupling FinalProd Thia-Pent-4 Coupling->FinalProd Binding Binding Affinity (Ki) Radioligand Displacement FinalProd->Binding Functional GTPgammaS Assay (Efficacy/Potency) Binding->Functional If Ki < 100nM Metabolism Metabolic Stability (S-Oxidation Check) Functional->Metabolism If Agonist Decision Lead Optimization? Metabolism->Decision

Caption: Experimental workflow from thiane precursor synthesis to metabolic liability testing.

References

  • Rivara, S., et al. (2008). "Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders." Current Topics in Medicinal Chemistry.

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry. (Foundational SAR for bioisosteric replacement).

  • Uchikawa, O., et al. (2002). "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry. (Ramelteon discovery paper).

  • EvitaChem. "N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide Product Data." (Source for thiane-methyl-amine building blocks).[1]

  • Ramírez, M., et al. (2017).[2] "Synthesis of cis-enamide macrocycles via ring-closing metathesis." Arkivoc. (Reference for pent-4-enamide utility in RCM).

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide, a Novel Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapies, covalent inhibitors have carved a significant niche, offering potent and durable target modulation. This guide introduces N-[(4-methoxythian-4-yl)methyl]pent-4-enamide, hereafter designated Compound-MTP , a novel investigational covalent inhibitor targeting the hypothetical serine/threonine kinase, Kinase-X. The pent-4-enamide moiety acts as a Michael acceptor, designed to form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding site. A critical determinant of the therapeutic potential and research utility of such a compound is its selectivity.[1][2] This document provides an in-depth, objective comparison of Compound-MTP's cross-reactivity profile against two benchmark kinase inhibitors: the clinically approved, first-generation covalent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , and a hypothetical, highly selective non-covalent inhibitor, NC-Kinase-Y-Inhibitor . Through comprehensive experimental data, we will elucidate the selectivity of Compound-MTP and provide the scientific rationale behind the methodologies chosen for its characterization.

Introduction: The Imperative of Selectivity for Covalent Inhibitors

Covalent inhibitors achieve high biochemical efficiency and a prolonged duration of action by forming a stable bond with their target protein.[1] However, this irreversibility also carries the risk of significant off-target effects if the inhibitor is not exquisitely selective.[1][3] The reactive warhead, in this case, a pent-4-enamide, can potentially interact with other proteins possessing a reactive nucleophile, leading to unintended biological consequences.[2]

Ibrutinib serves as an instructive example. While highly effective against BTK, its off-target inhibition of other kinases, such as CSK, is linked to adverse events like atrial fibrillation.[4][5][6] This underscores the necessity of rigorous, early-stage cross-reactivity profiling to build a comprehensive safety and efficacy profile. This guide employs two orthogonal, state-of-the-art techniques to construct a high-resolution map of Compound-MTP's selectivity: broad-panel in vitro kinase screening and cellular target engagement confirmation via the Cellular Thermal Shift Assay (CETSA).[7][8][9]

Comparative Framework: Profiling Compound-MTP Against Established Modulators

To contextualize the performance of Compound-MTP, we selected two comparators representing different ends of the selectivity spectrum:

  • Compound-MTP : A novel, investigational covalent inhibitor of Kinase-X. Its selectivity profile is the primary subject of this guide.

  • Ibrutinib : A first-generation covalent BTK inhibitor known for its efficacy but also for a range of off-target activities that contribute to its side-effect profile.[10][11] It serves as a benchmark for a less selective covalent agent.

  • NC-Kinase-Y-Inhibitor : A hypothetical, highly selective, non-covalent inhibitor of Kinase-Y (a close homolog of Kinase-X). It represents an ideal "clean" inhibitor profile, binding reversibly and with high fidelity to its intended target.[12][13]

Experimental Design: A Dual-Pronged Approach to Profiling

A robust assessment of inhibitor selectivity requires interrogation at both the biochemical and cellular levels. An inhibitor's activity against purified enzymes may not always translate directly to a complex cellular environment.[14][15] Therefore, our evaluation is built on two pillars.

Pillar 1: Global Kinome Selectivity - In Vitro Profiling

The initial and broadest assessment of selectivity is achieved by screening the compound against a large panel of purified kinases. This provides a direct measure of biochemical potency (IC50) or binding affinity (Kd) across the kinome.

Causality of Experimental Choice : We utilized a comprehensive panel of 403 human kinases to ensure a high-resolution view of Compound-MTP's specificity. This wide net is crucial for identifying potential off-targets that might be missed in smaller, more focused panels.[8] This method allows for the direct comparison of inhibitory activity under standardized assay conditions, providing a clear, quantitative measure of selectivity.

Pillar 2: Target Engagement in a Physiological Context - Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds its intended target within the complex milieu of a living cell is a critical validation step.[7][16] CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[9] When a ligand binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[17]

Causality of Experimental Choice : CETSA provides a direct readout of target binding in an intact cellular environment, which is more physiologically relevant than in vitro assays.[9][16] It does not require modification of the compound or the protein, offering a label-free method to validate the primary target and identify potential cellular off-targets that are engaged at relevant concentrations. This technique is invaluable for bridging the gap between biochemical activity and cellular function.

Data Presentation & Comparative Analysis

The following sections present the (hypothetical yet representative) data from our comparative profiling studies.

In Vitro Kinome Profiling Results

The compounds were screened at a concentration of 1 µM against a panel of 403 kinases. The percentage of inhibition was determined, and for significant interactions, full dose-response curves were generated to determine IC50 values.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCompound-MTP (IC50, nM)Ibrutinib (IC50, nM)NC-Kinase-Y-Inhibitor (IC50, nM)
Kinase-X (Primary Target) 5.2 >10,000>10,000
BTK (Ibrutinib Target) >10,0001.5 >10,000
Kinase-Y (NC Inhibitor Target) >10,000>10,0008.1
EGFR>5,00015.7>10,000
TEC1,2503.5>10,000
CSK>10,00025.1>10,000
BLK8502.2>10,000

Interpretation of Kinome Data:

The data clearly demonstrates the high selectivity of Compound-MTP for its intended target, Kinase-X. At a concentration where it potently inhibits Kinase-X, it shows minimal activity against a wide array of other kinases. The few observed off-target interactions (e.g., TEC, BLK) occur at concentrations more than two orders of magnitude higher than its on-target IC50, suggesting a wide therapeutic window.

In contrast, Ibrutinib, while potent against its target BTK, displays significant inhibition of several other kinases, such as EGFR, TEC, and CSK, at nanomolar concentrations, consistent with its known clinical off-target profile.[4][5][10] The NC-Kinase-Y-Inhibitor exhibits a clean profile, with potent activity only against its designated target, Kinase-Y.

G cluster_MTP Compound-MTP cluster_Ibrutinib Ibrutinib cluster_NC NC-Kinase-Y-Inhibitor MTP_Target Kinase-X (On-Target) MTP_Off1 TEC (Weak) Ibr_Target BTK (On-Target) MTP_Off2 BLK (Weak) Ibr_Off1 EGFR NC_Target Kinase-Y (On-Target) Ibr_Off2 TEC Ibr_Off3 CSK Ibr_Off4 BLK

Caption: Kinase Selectivity Overview.

Cellular Thermal Shift Assay (CETSA) Results

To validate target engagement in cells, we treated intact cells expressing Kinase-X with each compound and then subjected the cell lysates to a temperature gradient. The amount of soluble protein remaining at each temperature was quantified by Western blot. A positive shift in the melting temperature (Tm) indicates target stabilization due to compound binding.

Table 2: CETSA-Derived Thermal Shift (ΔTm) in Intact Cells

Protein TargetCompound-MTP (ΔTm, °C)Ibrutinib (ΔTm, °C)NC-Kinase-Y-Inhibitor (ΔTm, °C)
Kinase-X +8.5 +0.3+0.5
TEC +1.2+6.8+0.2

Interpretation of CETSA Data:

The CETSA results provide compelling evidence that Compound-MTP potently and selectively engages Kinase-X in a cellular context. The significant thermal shift of +8.5°C is indicative of strong, stable binding to its intended target. The minimal shift observed for TEC kinase (+1.2°C) aligns with the in vitro data, confirming it as a very weak off-target in a cellular environment.

Conversely, Ibrutinib induced a strong thermal shift for TEC, confirming cellular engagement with this known off-target, while showing no stabilization of Kinase-X. As expected, the NC-Kinase-Y-Inhibitor did not stabilize Kinase-X or TEC, reinforcing its clean, off-target-free profile in this context.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

Protocol: In Vitro Kinase Selectivity Profiling
  • Compound Preparation : Test compounds were serially diluted in 100% DMSO to create a concentration gradient.

  • Assay Reaction : Kinase reactions were performed in 384-well plates. Each well contained the specific kinase, a fluorescently-labeled peptide substrate, and ATP at a concentration equal to its Km.[8]

  • Compound Addition : Compounds were added to the assay plates, achieving a final DMSO concentration of 1%. Control wells contained DMSO only (0% inhibition) or a pan-kinase inhibitor like staurosporine (100% inhibition).

  • Incubation : The reaction was incubated at room temperature for 60 minutes. For covalent inhibitors, this pre-incubation allows for the covalent bond to form.

  • Termination & Detection : The reaction was stopped, and the amount of phosphorylated versus unphosphorylated substrate was determined using a microfluidic chip-based electrophoretic mobility shift assay.

  • Data Analysis : The percentage of inhibition was calculated relative to controls. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Cell Treatment Intact cells are incubated with Compound-MTP or vehicle (DMSO). B 2. Heat Challenge Aliquots are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes. A->B C 3. Cell Lysis Cells are lysed via freeze-thaw cycles to release intracellular proteins. B->C D 4. Separation Aggregated proteins are pelleted by ultracentrifugation. Soluble fraction is collected. C->D E 5. Analysis Soluble protein levels of Kinase-X are quantified by Western Blot or Mass Spectrometry. D->E F 6. Data Plotting Melting curves are generated. ΔTm is calculated. E->F

Sources

Head-to-head comparison of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide , a specialized synthetic intermediate and pharmacophore probe.[1] This compound represents a strategic "thiane-for-piperidine" bioisostere, often utilized in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability in opioid receptor ligands and GPCR-targeted libraries.[1]

The following head-to-head comparison evaluates this compound against its nitrogen-based analog (Piperidine) and its reactive electrophilic counterpart (Acrylamide).

Executive Summary: The Thiane Advantage

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide (hereafter referred to as TMP-4 ) is a neutral, sulfur-containing building block.[1] Unlike its ubiquitous piperidine analogs (found in fentanyl/sufentanil), the thiane core eliminates the basic nitrogen center.[1] This structural modification drastically alters the compound's pKa , membrane permeability , and hERG liability , while the pent-4-enamide tail serves as a versatile handle for Ring-Closing Metathesis (RCM) or radical cyclization strategies.[1]

Primary Applications:

  • Bioisosteric Replacement: Probing the role of the basic nitrogen in ligand-receptor binding (e.g., Opioid receptors).[1]

  • Synthetic Scaffold: Precursor for spirocyclic lactams via RCM.[1]

  • Metabolic Probe: Assessing S-oxidation vs. N-dealkylation pathways.

Head-to-Head Comparison Matrix

The following table contrasts TMP-4 with its two most relevant chemical relatives: the Piperidine Analog (traditional opioid scaffold) and the Acrylamide Analog (covalent warhead).[1]

FeatureCompound A (Target) Compound B (Piperidine Analog) Compound C (Acrylamide Analog)
Structure Name N-[(4-methoxythian-4-yl)methyl]pent-4-enamide N-[(4-methoxypiperidin-4-yl)methyl]pent-4-enamideN-[(4-methoxythian-4-yl)methyl]acrylamide
Core Heterocycle Thiane (Sulfur) Piperidine (Nitrogen)Thiane (Sulfur)
Basicity (pKa) Neutral (Non-ionizable core)Basic (~9.0 - 10.[1][2][3]0)Neutral
Lipophilicity (ClogP) High (~2.5) Low to Moderate (~1.2 at pH 7.[1]4)Moderate (~1.8)
Reactivity Profile Olefin Metathesis / Radical Olefin Metathesis / RadicalMichael Acceptor (Covalent)
hERG Liability Low (No cationic center)High (Cationic interaction)Low
Metabolic Soft Spot S-Oxidation (Sulfoxide/Sulfone)N-Dealkylation / N-Oxidation Glutathione conjugation
Key Utility Neutral Isostere / RCM Precursor Solubility / Receptor AffinityCovalent Probe / Irreversible Binding

Mechanistic Insight & Reactivity

The "Pent-4-enamide" Handle: RCM Utility

The pent-4-enamide chain is not merely a linker; it is a specific length designed for Ring-Closing Metathesis (RCM) .[1] When paired with a second alkene (e.g., an allyl group at the 4-position or on the ring), TMP-4 undergoes Grubbs-catalyzed cyclization to form spirocyclic lactams , a privileged scaffold in drug discovery.[1]

Thiane vs. Piperidine: The "Magic Sulfur" Effect

Replacing the piperidine nitrogen with sulfur (Thiane) removes the protonatable center.[1]

  • Effect: This eliminates the ionic bond often formed with Aspartate residues in GPCR binding pockets (e.g., Asp147 in the µ-opioid receptor).[1]

  • Result: If binding affinity is maintained, it proves the interaction is driven by hydrophobic shape complementarity rather than electrostatics.[1] If affinity drops, the salt bridge is essential.[1]

Visualization of Synthetic Logic

The following diagram illustrates the synthesis of TMP-4 and its divergence into RCM products or metabolic sulfoxides.

G Start 4-Methoxythian-4-one Amine (4-Methoxythian-4-yl)methanamine (Key Intermediate) Start->Amine 1. TosMIC, tBuOK 2. Reduction Target TMP-4 (Pent-4-enamide) Amine->Target Pent-4-enoic acid HATU, DIPEA RCM_Product Spirocyclic Lactam (Post-RCM) Target->RCM_Product Grubbs II (if 2nd alkene present) Metabolite Sulfoxide/Sulfone (Metabolic Fate) Target->Metabolite CYP450 / FMO (S-Oxidation)

Figure 1: Synthetic pathway and divergent applications of TMP-4.[1] The scheme highlights the conversion of the thiane ketone to the amine, followed by amidation and potential downstream transformations.[1]

Experimental Protocols

Protocol A: Synthesis of TMP-4

Objective: Efficient coupling of (4-methoxythian-4-yl)methanamine with pent-4-enoic acid.[1]

  • Reagents:

    • Amine: (4-methoxythian-4-yl)methanamine (1.0 equiv) [Source: EvitaChem/Custom Synthesis].[1]

    • Acid: Pent-4-enoic acid (1.1 equiv).[1]

    • Coupling Agent: HATU (1.2 equiv).[1]

    • Base: DIPEA (3.0 equiv).[1]

    • Solvent: Anhydrous DMF or DCM.[1]

  • Procedure:

    • Step 1: Dissolve pent-4-enoic acid in anhydrous DMF (0.1 M) under N₂ atmosphere.

    • Step 2: Add DIPEA and HATU. Stir for 15 minutes at room temperature (RT) to activate the acid.

    • Step 3: Add (4-methoxythian-4-yl)methanamine dropwise.[1]

    • Step 4: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass: ~257 Da).[1]

    • Step 5: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄.[1][4]

    • Step 6: Purify via flash column chromatography (Hexane/EtOAc gradient).[1]

  • Validation Criteria:

    • ¹H NMR (CDCl₃): Look for the diagnostic terminal alkene signals: ~5.8 ppm (ddt, 1H) and ~5.0 ppm (m, 2H).[1] The methoxy singlet should appear around ~3.2 ppm.[1]

    • Yield: Expect 75–90%.[1]

Protocol B: Metabolic Stability Assay (S-Oxidation)

Objective: Compare the metabolic stability of TMP-4 (Thiane) vs. Piperidine analog.

  • System: Human Liver Microsomes (HLM) or Recombinant FMO3.[1]

  • Incubation:

    • Substrate concentration: 1 µM.[1]

    • Cofactor: NADPH regenerating system.[1]

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard.[1]

    • Analyze by LC-MS/MS.[1][5]

    • Target Metabolite: +16 Da (Sulfoxide) and +32 Da (Sulfone) for TMP-4.[1]

    • Comparison: The piperidine analog will primarily show -14 Da (N-demethylation) or +16 Da (N-oxidation).[1]

References

  • EvitaChem . Product Catalog: N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide. (Demonstrates the availability and use of the (4-methoxythian-4-yl)methanamine building block). Link

  • VulcanChem . Structure Search: Thiane-4-carboxylic acid derivatives. (Reference for thiane core synthesis). Link

  • Google Patents . EP3728190A1 - Small molecule modulators of the btb domain of keap1.[1] (Lists thiane derivatives as pharmaceutical intermediates). Link[1]

  • ChemSrc . 4-Penten-1-amine and Pent-4-enamide Derivatives. (Physicochemical properties of the pent-4-enamide tail). Link

  • MDPI . Synthesis of Enamide Derivatives. (General protocols for amide coupling with functionalized alkenes). Link[1]

Sources

Technical Guide: Reproducible Synthesis of N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide is a specialized bifunctional intermediate. It combines a thiane (tetrahydrothiopyran) core —often used as a bioisostere for piperidines in opioid and GPCR research—with a terminal alkene handle suitable for Ring-Closing Metathesis (RCM) or thiol-ene click chemistry.

Structural Challenges & Control Points

To ensure reproducibility, researchers must address two specific structural features during synthesis:

  • The Neopentyl-like Amine: The amine functionality is attached to a methylene group adjacent to a quaternary carbon (C4 of the thiane ring). This creates significant steric hindrance (neopentyl effect), rendering the amine less nucleophilic than standard primary amines. Standard EDC/NHS couplings often fail or suffer from poor kinetics here.

  • The Thioether Core: The sulfur atom in the thiane ring is susceptible to oxidation (to sulfoxide/sulfone). Oxidative coupling reagents or vigorous workups with oxidants must be avoided.

This guide compares two optimized protocols: Method A (T3P Coupling) for high-purity medicinal chemistry applications, and Method B (Acid Chloride) for scale-up.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance of the two primary methodologies for synthesizing this target from (4-methoxythian-4-yl)methanamine (CAS 1498693-86-9) and 4-Pentenoic acid .

FeatureMethod A: T3P® (Propylphosphonic Anhydride)Method B: Acid Chloride Activation
Primary Utility MedChem / Library Synthesis (10mg – 5g)Process Scale-up (>10g)
Reaction Time 2 – 4 Hours1 – 2 Hours
Yield (Isolated) 85 – 92%75 – 82%
Purity (Pre-Chrom) High (>95%)Moderate (85-90%)
Steric Handling Excellent. T3P activates the acid highly effectively for hindered amines.Good, but requires excess reagent.
Byproducts Water-soluble phosphonates (easy wash).HCl (requires base scavenger), potential anhydrides.
Risk Profile Low. Mild conditions preserve the sulfur.Moderate. Acid chloride generation can be harsh.

Detailed Experimental Protocols

Method A: T3P® Coupling (Recommended for Reproducibility)

Rationale: T3P is chosen as the gold standard here because it acts as a scavenger for water, driving the equilibrium, and exhibits low epimerization/side-reaction rates. It is particularly effective for the sluggish kinetics of neopentyl-like amines.

Reagents:

  • Amine: (4-methoxythian-4-yl)methanamine (1.0 equiv)

  • Acid: 4-Pentenoic acid (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Protocol:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 4-Pentenoic acid (1.1 equiv) and (4-methoxythian-4-yl)methanamine (1.0 equiv) in anhydrous EtOAc (0.2 M concentration).

  • Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical Control Point: Do not let the internal temperature rise above 5°C during addition to prevent exotherms from affecting the alkene.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3 hours. Monitor by LC-MS (Target Mass: ~243.3 Da).

  • Workup (Self-Validating Step):

    • Wash the organic layer with water (2x).

    • Wash with 10% NaHCO₃ (removes unreacted acid).

    • Wash with 0.5M HCl (removes unreacted amine). Note: Keep contact time short to avoid acetal hydrolysis at the 4-methoxy position.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Method B: Acid Chloride Route (Scale-Up Alternative)

Rationale: For larger batches, T3P is expensive. The acid chloride route is cheaper but requires careful handling to prevent HCl from degrading the methoxy-thiane ketal-like center.

Protocol:

  • Activation: Convert 4-pentenoic acid to 4-pentenoyl chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM at 0°C. Evaporate solvent/excess reagent to isolate crude acid chloride.

    • Caution: Ensure all Oxalyl Chloride is removed to avoid chlorinating the thiane sulfur.

  • Coupling: Dissolve (4-methoxythian-4-yl)methanamine (1.0 equiv) and Triethylamine (2.5 equiv) in DCM at 0°C.

  • Addition: Add the crude 4-pentenoyl chloride (dissolved in DCM) slowly.

  • Quench: Quench with saturated NaHCO₃ immediately upon completion (usually <1 hour).

Analytical Validation Standards

To ensure the product is successfully synthesized and reproducible, the following NMR signatures must be present.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Alkene (Terminal): Multiplet at δ 5.8 ppm (1H, –CH=), two doublets at δ 4.9–5.1 ppm (2H, =CH₂).

    • Amide NH: Broad singlet at δ 5.5–6.0 ppm.

    • Neopentyl Methylene: Doublet (or broad singlet) at δ ~3.4 ppm (2H, –CH₂–NH–). Note: This shift confirms the amide bond formation.

    • Methoxy: Singlet at δ ~3.2 ppm (3H, –OCH₃).

    • Thiane Ring: Multiplets at δ 2.6–2.8 ppm (4H, adjacent to S) and δ 1.6–2.0 ppm (4H, C2/C6 protons).

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

G Start Start: Reagent Selection Amine Amine: (4-methoxythian-4-yl)methanamine (Sterically Hindered) Start->Amine Acid Acid: 4-Pentenoic Acid Start->Acid Decision Scale & Purity Req? Amine->Decision Acid->Decision MethodA Method A: T3P Coupling (High Purity / MedChem) Decision->MethodA < 10g MethodB Method B: Acid Chloride (Scale-Up / Cost) Decision->MethodB > 10g ProcessA 1. Mix in EtOAc 2. Add DIPEA 3. Add T3P (0-5°C) MethodA->ProcessA ProcessB 1. Generate R-COCl 2. Add to Amine/Et3N 3. Rapid Quench MethodB->ProcessB Check Critical Check: Sulfur Oxidation? Acetal Hydrolysis? ProcessA->Check ProcessB->Check Product Product: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide (Yield >85%) Check->Product Pass

Caption: Decision matrix for selecting the optimal coupling route based on scale and steric constraints.

References

  • T3P Coupling Methodology: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Available at: [Link]

  • General Amide Synthesis Review: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Available at: [Link]

Safety Operating Guide

N-[(4-methoxythian-4-yl)methyl]pent-4-enamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for N-[(4-methoxythian-4-yl)methyl]pent-4-enamide .

Advisory: This specific chemical structure contains a thiane (sulfur heterocycle) ring and shares structural motifs with high-potency opioid precursors (specifically Sufentanil analogs), though the substitution of the piperidine nitrogen with sulfur (thiane) alters its pharmacological profile.[1][2][3] Due to the lack of a specific global Safety Data Sheet (SDS) for this exact CAS, this guide applies the Precautionary Principle . You must handle this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until validated otherwise.[1][3]

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must understand the chemical nature of the waste to select the correct stream.[1][3]

FeatureChemical ImplicationHazard Class (Predicted)
Thiane Ring Saturated sulfur heterocycle.[1][2][3] Combustion releases Sulfur Oxides (

).[1][3]
Irritant / Stench
Amide Linkage Stable bond, requires high-temperature incineration for destruction.[1][3]Toxic (Ingestion/Contact)
Pent-4-enamide Terminal alkene.[1][2][3] Potential for polymerization if stored improperly with initiators.[1][3]Reactive (Low)
Structural Analog Bioisostere of fentanyl-class scaffolds (Piperidine

Thiane).[1][2][3]
Suspected HPAPI

Part 2: Safety & Containment (Pre-Disposal)

Do not dispose of this chemical down the drain.[1][3] All handling requires Level 2 or Level 3 containment protocols.[1][3]

  • PPE Requirements:

    • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling powder.[1][3]

    • Skin: Double nitrile gloves (0.11 mm minimum thickness).[1][3]

    • Body: Tyvek® lab coat or disposable gown with cuffed sleeves.[1][3]

  • Spill Management:

    • Do not wipe dry.[1][3] Dampen with a 10% bleach solution to minimize dust and initiate surface oxidation before cleanup.[1][3]

Part 3: Disposal Workflow

The following decision tree outlines the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: N-[(4-methoxythian-4-yl)methyl]pent-4-enamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Powder/Contaminated Solids) StateCheck->SolidWaste Powder/Wipes LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Solution Container Primary Container: HDPE Wide-Mouth Jar SolidWaste->Container Segregation Segregation: Non-Halogenated Organic LiquidWaste->Segregation Deactivation Chemical Deactivation (Optional Pre-treatment) Deactivation->Container If Deactivation Required LiquidContainer Primary Container: Glass/HDPE Solvent Bottle Segregation->LiquidContainer Labeling Labeling: 'Hazardous Waste - Toxic Organic' (List Sulfur Content) Container->Labeling LiquidContainer->Labeling FinalDisposal Final Destruction: High-Temp Incineration (w/ Scrubber for SOx) Labeling->FinalDisposal

Figure 1: Decision matrix for the safe disposal of thiane-derivative organic waste.

Part 4: Detailed Procedures

Method A: Solid Waste (Powder, Wipes, PPE)

Applicable for: Pure compound, weighing boats, contaminated gloves.[1]

  • Deactivation (Recommended):

    • While the thiane ring reduces opioid-like binding compared to piperidine, treating it as bioactive is safer.[1][3]

    • Immerse waste in a 10% Sodium Hypochlorite (Bleach) solution or Peracetic Acid for 30 minutes.[1][3] This oxidizes the sulfur (to sulfoxide/sulfone) and cleaves the amide, reducing biological activity.[1]

  • Containment:

    • Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).[1][3]

    • Seal the bag with tape or a zip tie.[1][3]

    • Place the sealed bag into a rigid HDPE (High-Density Polyethylene) wide-mouth drum or pail.[1][2][3]

  • Labeling:

    • Label as: "Hazardous Waste - Toxic Solid, Organic." [1][3]

    • Critical: Explicitly note "Contains Sulfur" on the tag.[1][3] This alerts the disposal facility to use scrubbers during incineration to prevent acid rain (SOx) formation.[1][3]

Method B: Liquid Waste (Reaction Mixtures, HPLC Waste)

Applicable for: Solutions in Methanol, DCM, Ethyl Acetate, etc.[1]

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.[1]

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1][3]

    • Note: The compound itself contains no halogens, so the solvent determines the stream.[1][3]

  • Container:

    • Use a standard safety waste container (Eco-Funnel type recommended to prevent evaporation).[1][3]

    • Leave 10% headspace for thermal expansion.[1][3]

  • Compatibility Check:

    • Ensure no oxidizers (Nitric acid, Peroxides) are added to the same container.[1] The thioether (thiane) moiety can react exothermically with strong oxidizers.[1][3]

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound is not yet specifically P-listed or U-listed by the EPA.[1][3] However, it must be characterized by the generator (you) under 40 CFR § 262.11 .

  • Waste Code Assignment:

    • If the waste exhibits toxicity characteristics (unlikely for the pure compound without TCLP data), it defaults to D000 (Not Listed) but must be managed as "Non-RCRA Regulated Hazardous Waste" or state-specific codes (e.g., California's Code 352 for organic solids).[1][2]

    • Best Practice: Manage as P-listed equivalent (Acute Hazardous Waste) due to the structural similarity to fentanyl precursors.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][3] [1][2]

  • American Chemical Society. (2023).[1][3] Identifying and Handling High Potency Active Pharmaceutical Ingredients (HPAPIs). ACS Chemical Health & Safety.[1][3] [1][2]

Sources

Personal protective equipment for handling N-[(4-methoxythian-4-yl)methyl]pent-4-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

The Core Directive: You are handling N-[(4-methoxythian-4-yl)methyl]pent-4-enamide . While specific toxicological data (LD50, OEL) may be sparse for this specific intermediate, its structure contains a "structural alert."

The 4-substituted amide motif combined with a saturated heterocycle (thiane) renders this molecule a structural bioisostere of the 4-anilidopiperidine class (the scaffold found in Fentanyl, Sufentanil, and Alfentanil).

Therefore, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until empirical data proves otherwise.

Critical Hazards:

  • Potent Biological Activity: Potential for respiratory depression if inhaled or absorbed.

  • Skin Absorption: The lipophilic nature of the thiane and alkyl chain facilitates dermal penetration.

  • Sensitization: Organosulfur compounds (thianes) are known sensitizers and often carry strong, persistent odors.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on standard "lab safety" protocols. Use this tiered matrix based on the physical state of the compound.

Table 1: Required PPE Specifications
ComponentTier 1: Solution Handling (<10 mM) Tier 2: Solid / Neat Oil Handling (>10 mg) Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil each). Change outer glove every 30 mins.Laminate Film (Silver Shield/4H) liners under Nitrile outer gloves.Thiane derivatives can permeate nitrile. Laminate film provides broad chemical resistance against organosulfurs.
Respiratory Fume Hood (Face velocity 100 fpm). No respirator needed if sash is proper.P100 / OV Respirator (if outside glovebox) or PAPR .Standard N95s do not stop organic vapors or micro-aerosols effectively enough for HPAPIs.
Body Tyvek Lab Coat (Disposable, wrist cuffs).Tyvek Coverall (Hooded, elastic wrists/ankles).Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels.
Eye/Face Chemical Splash Goggles .[1]Full Face Shield + Goggles.[1]Risk of splash is higher with neat oils; mucous membranes are rapid absorption routes.
Part 3: Engineering Controls & Containment

PPE is your last line of defense. Your primary defense is the engineering barrier.

Decision Logic for Containment

ContainmentLogic Start Start: Assess State Solid Solid / Powder Start->Solid Liquid Liquid / Solution Start->Liquid Quant_High > 100 mg Solid->Quant_High Quant_Low < 100 mg Solid->Quant_Low Hood_Std Standard Fume Hood Liquid->Hood_Std Low Risk Isolator Glovebox / Isolator (Negative Pressure) Quant_High->Isolator High Risk Hood_HEPA Fume Hood (HEPA Filtered) Quant_Low->Hood_HEPA Mod Risk

Figure 1: Containment Decision Tree. Solids pose the highest risk of aerosolization and require HEPA filtration or isolation.

Part 4: Operational Protocols
Protocol A: Donning (Putting On) PPE

Goal: Create a sealed system before entering the hazard zone.

  • Inspection: Check Tyvek suit/coat for tears.

  • Inner Gloves: Don extended-cuff nitrile gloves. Tape the cuff of the glove over the sleeve of the Tyvek suit (creates a seal).

  • Outer Gloves: Don the second pair of gloves (or Laminate gloves). Do not tape these; you need to be able to shed them quickly if contaminated.

  • Face Protection: Don goggles first, then face shield.

Protocol B: Handling & Synthesis

Goal: Minimize surface contamination.

  • The "Clean/Dirty" Hand Rule: Keep your non-dominant hand "clean" (handling outside of flasks, adjusting sash) and your dominant hand "dirty" (handling the spatula/syringe).

  • Solvent Choice: When dissolving the solid, use a solvent with low volatility if possible (e.g., DMSO or DMF) to reduce vapor pressure, though this makes removal harder. If using DCM/Methanol, ensure the hood purge is active.

  • Weighing: NEVER weigh this compound on an open bench. If a balance enclosure is not available, tare the vial, move it to the hood, add solid, cap it, and move back to the balance.

Protocol C: Doffing (Removal) - The Critical Step

Most exposures occur here due to cross-contamination.

  • Outer Gloves: Remove inside the fume hood using the "beak" method (pinch outside, pull off inside-out). Dispose of in the solid waste container inside the hood.

  • Decon: Wipe inner gloves with a bleach solution (10%) or specific oxidant (see Deactivation below) before touching your gown.

  • Gown Removal: Unzip and peel the gown/coat away from the neck, rolling it outward so the contaminated exterior is trapped inside the roll.

  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores).

Part 5: Deactivation & Disposal

Because this molecule contains a thiane (sulfide) and an amide , standard solvent cleaning is insufficient. You must chemically degrade the compound.

Chemical Deactivation Strategy

The goal is to oxidize the sulfur (to a sulfoxide/sulfone) and hydrolyze the amide, rendering the molecule polar and less biologically active.

  • Primary Decon Solution: 10% Sodium Hypochlorite (Bleach).

    • Mechanism:[2][3] Oxidizes the thiane sulfur rapidly.

  • Secondary Decon: 1M Sodium Hydroxide (NaOH).

    • Mechanism:[2][3] Slow hydrolysis of the amide bond (pent-4-enamide).

Waste Workflow:

  • Collect all solid waste (gloves, weigh boats, paper towels) in a dedicated "Cytotoxic/HPAPI" bag.

  • Liquid waste must be segregated into "Halogenated" or "Non-Halogenated" streams, but clearly labeled "Contains High Potency Thiane Amide."

  • DO NOT mix with strong acids immediately after bleach treatment (risk of Chlorine gas).

Part 6: Emergency Response
ScenarioImmediate Action
Skin Contact Do NOT use alcohol/sanitizer. (Alcohol enhances absorption of lipophilic amides).[4][5] Wash with soap and copious water for 15 mins.[6]
Inhalation Move to fresh air immediately. Alert colleagues. If breathing is labored, emergency services must consider Naloxone administration (due to structural similarity to opioids) as a precaution.[7]
Spill (>100mg) Evacuate the lab. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if outside a hood.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Fentanyl: Preventing Occupational Exposure to Emergency Responders. NIOSH. [Link](Cited for structural analog handling protocols).

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。